Avatrombopag
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZJKCQENFPZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205667 | |
| Record name | Avatrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
570406-98-3 | |
| Record name | Avatrombopag | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570406-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avatrombopag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570406983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avatrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVATROMBOPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8GSZ4SQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Avatrombopag's Mechanism of Action on the Thrombopoietin Receptor: A Technical Guide
1. Executive Summary
Avatrombopag is an orally administered, second-generation, small-molecule thrombopoietin receptor (TPO-R) agonist designed to treat thrombocytopenia.[1][2] Its mechanism of action involves binding to the transmembrane domain of the TPO receptor (also known as c-Mpl), a site distinct from that of endogenous thrombopoietin (TPO).[3][4][5] This interaction mimics the effects of TPO, inducing a conformational change in the receptor that activates critical downstream signaling pathways, primarily the JAK-STAT, MAPK, and PI3K-Akt pathways. The collective activation of these pathways stimulates the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, culminating in increased platelet production. Notably, this compound's effect is additive to that of endogenous TPO and it does not increase platelet activation, enhancing its therapeutic profile.
2. Introduction
Thrombocytopenia, a condition characterized by a low platelet count, poses a significant risk of bleeding. The primary physiological regulator of platelet production, or thrombopoiesis, is the cytokine thrombopoietin (TPO). TPO exerts its effect by binding to and activating its receptor, TPO-R (c-Mpl), which is expressed on hematopoietic stem cells and throughout the megakaryocytic lineage. The development of TPO-R agonists was a logical therapeutic strategy. This compound emerged as a potent, orally bioavailable small molecule that effectively mimics TPO's biological functions to safely increase platelet counts. This document provides a detailed technical overview of its mechanism of action, supported by quantitative data and experimental methodologies.
3. Core Mechanism of Action
Binding to the Thrombopoietin Receptor
This compound is a non-peptide TPO-R agonist that selectively binds to the transmembrane domain of the human TPO receptor. This binding site is different from the extracellular domain where the natural ligand, TPO, binds. Consequently, this compound does not compete with endogenous TPO for receptor binding. In vitro studies have demonstrated that the effects of this compound and TPO on megakaryocytopoiesis are additive, suggesting a synergistic potential in stimulating platelet production. This specific binding interaction is crucial to its function and distinguishes it from other classes of TPO-R agonists.
Activation of Downstream Signaling Pathways
Upon binding to the TPO-R, this compound induces a conformational change that triggers receptor dimerization and activation of intracellular signaling cascades essential for megakaryopoiesis. The primary pathways activated are:
-
JAK-STAT Pathway: This is a critical pathway for cytokine receptor signaling. Receptor activation leads to the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5. These phosphorylated STAT proteins then dimerize, translocate to the nucleus, and act as transcription factors to modulate the expression of genes crucial for the proliferation and differentiation of megakaryocyte progenitor cells.
-
MAPK Pathway: this compound also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, evidenced by the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This pathway is integral to controlling cellular responses to growth signals.
-
PI3K-Akt Pathway: Activation of the Phosphoinositide 3-Kinase (PI3K)-Akt pathway is also observed. This pathway plays a vital role in promoting cell survival and growth by inhibiting apoptosis.
The simultaneous activation of these pathways ensures a robust and sustained stimulus for the production of mature, functional platelets.
4. Pharmacodynamics and Quantitative Analysis
The biological activity of this compound has been quantified through various in vitro and in vivo studies. A key finding is that while it potently stimulates platelet production, it does not increase platelet activation, a concern with some thrombopoietic agents.
| Parameter | Value | Cell/System | Reference |
| EC50 (Cell Proliferation) | 3.3 ± 0.2 nmol/L | Murine Ba/F3 cells expressing human TPO-R | |
| EC50 (Colony Formation) | 24.8 ± 7.8 nmol/L | Human CD34+ hematopoietic progenitor cells | |
| Plasma Protein Binding | >96% | Human Plasma | |
| Mean Elimination Half-life | ~19 hours | Humans | |
| Time to Peak Concentration | 5 - 8 hours | Humans | |
| Primary Metabolism | CYP2C9 and CYP3A4 | Human Liver Microsomes |
5. Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on several well-established experimental protocols.
In Vitro Receptor Activation and Proliferation Assays
To confirm receptor-dependent activity and quantify potency, engineered cell lines are used. A common protocol involves murine Ba/F3 cells, which are dependent on IL-3 for survival but can be engineered to express the human TPO-R, making their proliferation dependent on TPO-R activation.
Megakaryocyte Differentiation Assays
To assess the effect on primary human cells, CD34+ hematopoietic progenitor cells are isolated from peripheral blood or bone marrow. These cells are cultured in semi-solid media with this compound to measure the formation of megakaryocyte colonies (Colony-Forming Unit-Megakaryocyte or CFU-Mk), providing a direct measure of its ability to stimulate differentiation.
Platelet Activation Flow Cytometry
A critical experiment to assess the safety profile involves measuring platelet activation status. This is performed on whole blood samples from patients treated with this compound versus a placebo. Whole blood flow cytometry is used because it is accurate in thrombocytopenic samples. Platelet activation is measured by quantifying the surface expression of markers like P-selectin (a marker of degranulation) and the activated conformation of the GPIIb-IIIa receptor (a key receptor for aggregation).
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. This compound for the Treatment of Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
Avatrombopag's Activation of JAK-STAT and MAPK Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avatrombopag is an orally bioavailable, small molecule thrombopoietin receptor (TPO-R) agonist that stimulates the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.[1][2] Its mechanism of action hinges on the activation of intracellular signaling cascades crucial for hematopoiesis, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways.[1][2] This technical guide provides an in-depth overview of these signaling pathways as activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound binds to the transmembrane domain of the TPO receptor (c-Mpl), inducing a conformational change that triggers downstream signaling.[1] This activation mimics the physiological effects of endogenous thrombopoietin (TPO), initiating a cascade of phosphorylation events that drive gene expression for cell proliferation and differentiation.
The JAK-STAT Signaling Pathway
Upon this compound binding to the TPO-R, Janus kinase 2 (JAK2) associated with the intracellular domain of the receptor becomes activated. Activated JAK2 then phosphorylates specific tyrosine residues on the TPO-R, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. These STAT proteins are subsequently phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in megakaryocyte development.
Quantitative Analysis of JAK-STAT Activation
In vitro studies have demonstrated the dose-dependent effect of this compound on the proliferation of TPO-R-expressing cells and the differentiation of megakaryocytes.
| Parameter | Cell Line/System | EC50 Value | Reference |
| Cell Proliferation | Human TPO-R-expressing murine Ba/F3 cells | 3.3 nmol/L | |
| Megakaryocyte Differentiation | Human hematopoietic CD34+ cells | 25.0 nmol/L |
Visualization of the JAK-STAT Pathway
The MAPK Signaling Pathway
In addition to the JAK-STAT pathway, this compound also activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is also initiated by the activation of the TPO receptor and plays a crucial role in transmitting signals from the cell surface to the nucleus, influencing cellular processes such as proliferation, differentiation, and survival. The activation of this pathway by this compound involves the threonine phosphorylation of ERK.
Quantitative Analysis of MAPK Activation
Direct quantitative data on the fold-change in ERK phosphorylation upon this compound treatment is not widely published. However, the demonstrated efficacy of this compound in promoting megakaryocyte differentiation, for which MAPK signaling is essential, provides indirect evidence of robust pathway activation.
Visualization of the MAPK Pathway
Experimental Protocols
Detailed experimental protocols for assessing this compound-induced signaling are crucial for reproducible research. Below are representative methodologies for key experiments.
Western Blotting for STAT3/STAT5 Phosphorylation
This protocol is designed to qualitatively and semi-quantitatively assess the phosphorylation status of STAT3 and STAT5 in response to this compound.
1. Cell Culture and Stimulation:
-
Culture a suitable hematopoietic cell line expressing the TPO receptor (e.g., UT-7/TPO) in appropriate media.
-
Seed cells at a density of 1 x 10^6 cells/mL and starve overnight in serum-free media.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 15, 30, 60 minutes). A time-course and dose-response experiment is recommended.
2. Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), phospho-STAT5 (Tyr694), total STAT3, and total STAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Flow Cytometry for ERK Phosphorylation
This protocol allows for the quantitative analysis of ERK phosphorylation at a single-cell level.
1. Cell Culture and Stimulation:
-
Follow the same cell culture and stimulation protocol as described for Western blotting.
2. Fixation and Permeabilization:
-
Fix the cells with 1.5% formaldehyde (B43269) for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.
3. Staining:
-
Wash the cells twice with staining buffer (PBS with 2% FBS).
-
Resuspend the cells in the staining buffer.
-
Add a fluorescently conjugated antibody against phospho-ERK1/2 (Thr202/Tyr204).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells with staining buffer.
4. Data Acquisition and Analysis:
-
Resuspend the cells in staining buffer for analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-ERK signal. Calculate the fold-change in MFI relative to the unstimulated control.
Experimental Workflow Visualization
Conclusion
This compound effectively stimulates platelet production by activating the JAK-STAT and MAPK signaling pathways in hematopoietic progenitor cells. The activation of STAT3, STAT5, and ERK are key events in this process, leading to the proliferation and differentiation of megakaryocytes. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to develop novel therapeutics in the field of hematology. Further research is warranted to elucidate the precise fold-changes in phosphorylation of key signaling molecules and to explore the potential for crosstalk between these critical pathways in response to this compound.
References
Avatrombopag: A Deep Dive into its Effects on Megakaryocyte Differentiation and Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Avatrombopag is a second-generation, orally administered small-molecule thrombopoietin receptor agonist (TPO-RA) that has emerged as a significant therapeutic agent for the treatment of thrombocytopenia.[1][2][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects on megakaryopoiesis, with a specific focus on its role in promoting the differentiation and proliferation of megakaryocytes, the platelet precursor cells. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough understanding for researchers, scientists, and drug development professionals.
Mechanism of Action: Stimulating the Thrombopoietin Receptor
This compound exerts its therapeutic effect by mimicking the action of endogenous thrombopoietin (TPO), the primary physiological regulator of platelet production. It selectively binds to the transmembrane domain of the TPO receptor (TPO-R), also known as c-Mpl, which is expressed on the surface of hematopoietic stem cells and megakaryocyte progenitor cells. This binding event induces a conformational change in the TPO-R, leading to its activation and the initiation of downstream intracellular signaling cascades. Notably, this compound binds to a different site on the TPO-R than endogenous TPO, allowing for an additive effect on platelet production.
Signaling Pathways Activated by this compound
Upon activation of the TPO receptor, this compound triggers several key signaling pathways that are crucial for megakaryocyte development.
-
JAK-STAT Pathway: The primary signaling cascade initiated is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. Receptor activation leads to the phosphorylation and activation of JAK2, which in turn phosphorylates tyrosine residues on the intracellular domain of the TPO-R. These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT3 and STAT5. Once phosphorylated by JAK2, STAT proteins dimerize and translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes involved in megakaryocyte proliferation and differentiation.
-
MAPK/ERK Pathway: this compound also stimulates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway plays a significant role in promoting cell survival and differentiation of megakaryocytes. Activation of this pathway contributes to the overall increase in mature, platelet-producing megakaryocytes.
-
PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is another downstream cascade activated by this compound. This pathway is primarily involved in cell survival and anti-apoptotic signaling, ensuring the viability of developing megakaryocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. Frontiers | Efficacy and Safety of this compound in Patients With Thrombocytopenia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 4. This compound: A Review in Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound in Patients With Thrombocytopenia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Avatrombopag in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical pharmacodynamics of avatrombopag, a second-generation, orally bioavailable thrombopoietin receptor (TPO-R) agonist. This compound stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. This document details the in vitro and in vivo preclinical data, experimental methodologies, and the underlying signaling pathways governing its mechanism of action.
In Vitro Pharmacodynamics
This compound has been demonstrated to be a potent and selective agonist of the human TPO receptor (c-Mpl), mimicking the effects of endogenous thrombopoietin (TPO).
TPO Receptor-Mediated Cell Proliferation
In preclinical studies, this compound stimulated the proliferation of cell lines genetically engineered to express the human TPO receptor. A key model for this assessment is the murine pro-B cell line, Ba/F3, which is dependent on interleukin-3 (IL-3) for survival and proliferation. When these cells are transfected to express the human c-Mpl receptor, they can proliferate in response to TPO or TPO-R agonists.
Quantitative Data Summary: In Vitro Proliferation
| Cell Line | Assay | Parameter | This compound Value | Reference |
| Human c-Mpl-Ba/F3 | Cell Proliferation | EC50 | 3.3 ± 0.2 nmol/L | [1] |
Stimulation of Megakaryopoiesis
The primary therapeutic effect of this compound is to enhance the production of platelets by stimulating the development of megakaryocytes from hematopoietic progenitor cells. This has been extensively studied using human CD34+ cells isolated from sources such as cord blood or mobilized peripheral blood.
Quantitative Data Summary: Megakaryocyte Colony Formation
| Cell Source | Assay | Parameter | This compound Value | Reference |
| Human CD34+ cells | Megakaryocyte Colony Formation | EC50 | 24.8 ± 7.8 nmol/L | [1] |
In these assays, this compound demonstrated a concentration-dependent increase in the formation of megakaryocyte colonies.[2] Notably, the effects of this compound and TPO on megakaryocytopoiesis have been shown to be additive, suggesting that this compound binds to a different site on the TPO receptor than endogenous TPO and does not compete for binding.[1][3]
In Vivo Pharmacodynamics
The in vivo efficacy of this compound in stimulating human platelet production has been evaluated in specialized animal models due to the species-specificity of the drug. This compound is effective in humans and chimpanzees but does not activate the TPO receptor in common preclinical species like mice and rats. To overcome this, immunodeficient mouse models transplanted with human hematopoietic stem cells have been utilized.
Humanized Mouse Model of Thrombopoiesis
Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice transplanted with human fetal liver CD34+ cells serve as a crucial in vivo model. In these "humanized" mice, a human hematopoietic system develops, leading to the production of human platelets.
Quantitative Data Summary: In Vivo Platelet Production
| Animal Model | Treatment | Primary Outcome | Key Finding | Reference |
| NOD/SCID mice with human CD34+ cell transplant | Daily oral administration of this compound | Human platelet count | Dose-dependent increase in human platelets, with significance at ≥1 mg/kg. |
These studies confirmed that orally administered this compound effectively increases human platelet counts in a living system without affecting the endogenous murine platelets.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the transmembrane domain of the TPO receptor, inducing a conformational change that leads to the activation of downstream signaling cascades. This activation mimics the natural signaling initiated by TPO binding. The two primary pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.
JAK-STAT Pathway
Upon this compound binding, the TPO receptor dimerizes, leading to the activation of associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the TPO receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Once docked, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in megakaryocyte proliferation and differentiation.
MAPK/ERK Pathway
In addition to the JAK-STAT pathway, this compound also activates the Ras-Raf-MEK-ERK signaling cascade, a key component of the MAPK pathway. This pathway is also initiated by the activation of the TPO receptor and plays a crucial role in cell proliferation and survival.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical pharmacodynamic assessment of this compound.
In Vitro Experimental Workflow
a) c-Mpl-Ba/F3 Cell Proliferation Assay
-
Cell Culture: Human c-Mpl expressing Ba/F3 cells are cultured in appropriate media supplemented with IL-3.
-
IL-3 Deprivation: Prior to the assay, cells are washed and resuspended in IL-3-free medium.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the EC50 value.
b) Megakaryocyte Colony Formation Assay
-
Cell Isolation: Human CD34+ cells are isolated from cord blood or other sources using magnetic-activated cell sorting (MACS).
-
Culture: CD34+ cells are cultured in a semi-solid medium (e.g., methylcellulose) containing cytokines that support megakaryocyte differentiation, along with varying concentrations of this compound.
-
Incubation: Cultures are incubated for 10-14 days to allow for colony formation.
-
Colony Identification: Megakaryocyte colonies are identified based on their characteristic morphology and may be confirmed by staining for megakaryocyte-specific markers (e.g., CD41a).
-
Quantification: The number of colonies is counted for each treatment condition to determine the effect of this compound on megakaryopoiesis.
c) STAT/ERK Phosphorylation Assay
-
Cell Culture and Starvation: A suitable cell line expressing the TPO receptor (e.g., UT-7/TPO) is cultured and then serum-starved to reduce basal signaling.
-
Stimulation: Cells are stimulated with this compound for a short period (e.g., 15-30 minutes).
-
Lysis: Cells are lysed to extract proteins.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total STAT3, STAT5, and ERK.
-
Detection and Analysis: The levels of phosphorylated proteins are detected and quantified to assess the activation of the signaling pathways.
In Vivo Experimental Workflow
a) Humanized NOD/SCID Mouse Model
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are used due to their inability to reject human cells.
-
Irradiation: Mice undergo sublethal irradiation to ablate their native hematopoietic system, creating space for the transplanted human cells.
-
Cell Transplantation: A suspension of human CD34+ cells is injected into the mice, typically via the tail vein or intrahepatically in neonatal mice.
-
Engraftment Period: A period of approximately 4 weeks is allowed for the human hematopoietic stem cells to engraft and begin producing human blood cells, including platelets.
b) In Vivo Efficacy Study
-
Treatment: Once human platelet levels are detectable, the humanized mice are treated with daily oral doses of this compound or a vehicle control.
-
Blood Sampling: Small blood samples are collected serially from the mice (e.g., via the tail vein).
-
Platelet Counting: The number of human platelets in the blood samples is quantified using flow cytometry, with antibodies specific for human platelet markers (e.g., CD41a) to distinguish them from murine platelets.
-
Data Analysis: The change in human platelet counts over time is analyzed to determine the in vivo efficacy of this compound.
References
- 1. This compound, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 3 randomised study of this compound, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR-501 (YM477) in combination with thrombopoietin enhances human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics and Metabolism of Avatrombopag: An In-depth Technical Guide
Avatrombopag is an orally administered, second-generation thrombopoietin receptor agonist (TPO-RA) that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2] A thorough understanding of its in vivo pharmacokinetics and metabolism is fundamental for its effective and safe clinical application in researchers, scientists, and drug development professionals.
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics following single oral doses ranging from 10 mg to 80 mg.[3][4]
Absorption: Following oral administration, the median time to reach maximum plasma concentration (Tmax) is 5 to 6 hours.[5] While the absolute bioavailability in humans has not been determined, preclinical studies in animals suggest good oral absorption, ranging from approximately 50% to 90%. Administration with food does not have a clinically significant impact on the rate or extent of this compound absorption but does reduce the pharmacokinetic variability by 40% to 60%.
Distribution: this compound is extensively distributed throughout the body, with an estimated mean volume of distribution (Vd) of approximately 180 L. It is highly bound to human plasma proteins, with a binding percentage greater than 96%.
Metabolism: this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4. In vitro studies have indicated that these two enzymes contribute equally to its metabolism. The main metabolic pathway is oxidative metabolism, resulting in the formation of a 4-hydroxy metabolite. Notably, no metabolites of this compound have been detected in plasma.
Excretion: The primary route of elimination for this compound and its metabolites is through the feces. Following a single oral dose of radiolabeled this compound, approximately 88% of the dose was recovered in the feces, with 34% as unchanged drug and 44% as the 4-hydroxy metabolite. Only about 6% of the administered dose is excreted in the urine. The mean plasma elimination half-life of this compound is approximately 19 hours.
Data Presentation
Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 5 - 6 hours | |
| Cmax (Maximum Plasma Concentration) | 166 ng/mL (after a single 40 mg dose) | |
| AUC0-inf (Area Under the Curve) | 4198 ng·hr/mL (after a single 40 mg dose) | |
| t1/2 (Elimination Half-life) | ~19 hours | |
| Vd (Volume of Distribution) | ~180 L | |
| Protein Binding | >96% | |
| Clearance | 6.9 L/hr |
Experimental Protocols
Human Mass Balance Study:
-
Objective: To determine the routes of excretion of this compound and its metabolites.
-
Methodology: Healthy male subjects were administered a single oral 20 mg dose of 14C-labeled this compound. Urine and feces were collected for 72 hours and 168 hours, respectively. The total radioactivity in the collected samples was measured to determine the percentage of the dose excreted by each route. The composition of the radioactive components in the feces was analyzed to identify the parent drug and its major metabolites.
Drug-Drug Interaction Study:
-
Objective: To investigate the impact of co-administered CYP inhibitors and inducers on the pharmacokinetics of this compound.
-
Methodology: This was a three-part, open-label study involving 48 healthy subjects. Each participant received a single 20 mg dose of this compound alone and in combination with one of three drugs: fluconazole (B54011) (a moderate dual inhibitor of CYP2C9 and CYP3A), itraconazole (B105839) (a strong CYP3A inhibitor), or rifampin (a strong inducer of CYP3A and a moderate inducer of CYP2C9). Serial blood samples were collected to determine the pharmacokinetic parameters of this compound. Platelet counts were also monitored as a pharmacodynamic endpoint.
Mandatory Visualization
Caption: ADME pathway of this compound.
Caption: Experimental workflow for a human mass balance study.
Caption: this compound metabolic pathways and drug interactions.
References
- 1. This compound | C29H34Cl2N6O3S2 | CID 9852519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. FDA Approves DOPTELET for Treatment of Thrombocytopenia in Adults with Chronic Liver Disease [accp1.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Species Specificity of Avatrombopag in Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avatrombopag is a second-generation, orally bioavailable small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2] It is designed to mimic the effects of endogenous thrombopoietin (TPO), stimulating the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, thereby increasing platelet production.[3][4] A critical aspect of its preclinical and clinical development is its pronounced species specificity. This technical guide provides an in-depth overview of the species-specific action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. This information is crucial for designing and interpreting non-clinical safety and efficacy studies and for understanding its translational pharmacology.
Core Finding: High Specificity for Primate TPO-Receptor
The primary characteristic governing the use of this compound in research models is its high degree of species specificity for the human and chimpanzee TPO-receptor (also known as c-Mpl).[1] Unlike endogenous TPO, which can activate the TPO-receptor across a range of mammalian species, this compound's activity is largely restricted to primates. Preclinical safety data indicates that this compound does not stimulate platelet production in common laboratory animal models such as mice, rats, monkeys, or dogs. This specificity is attributed to its unique binding to the transmembrane domain of the TPO-receptor, a site that differs structurally from that of endogenous TPO and other TPO-RAs like romiplostim. This interaction is dependent on a specific histidine residue (His499) present in the human TPO-receptor.
This high specificity means that standard animal models are not suitable for evaluating the pharmacodynamic effects (i.e., platelet increases) of this compound. Consequently, assessing its biological activity requires specialized in vitro systems using human cells or in vivo models engrafted with human hematopoietic cells.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, highlighting the differences in activity and pharmacokinetics across species.
Table 1: In Vitro Potency of this compound
| Assay System | Species | Parameter | Value | Reference(s) |
| Ba/F3 cells expressing human TPO-R | Human | EC₅₀ (proliferation) | 3.3 ± 0.2 nmol/L | |
| Human CD34⁺ cells | Human | EC₅₀ (megakaryocyte colony formation) | 24.8 ± 7.8 nmol/L | |
| Platelet STAT5 Phosphorylation Assay | Human, Chimpanzee | Activity | Phosphorylation Observed | |
| Platelet STAT5 Phosphorylation Assay | Multiple other primates and mammals | Activity | No Phosphorylation |
Table 2: Comparative Pharmacokinetics of this compound
| Species | Dose | Cmax | AUC | T½ (Half-life) | Bioavailability | Reference(s) |
| Human (Healthy Subjects) | 40 mg (single dose) | 166 ng/mL | 4198 ng·hr/mL | ~19 hours | Unknown in humans | |
| Human (Healthy Subjects) | 20-60 mg (single dose, fed) | Dose-proportional | Dose-proportional | 16-18 hours | N/A | |
| Mouse | N/A | N/A | N/A | N/A | ~50% to 90% | |
| Rat | N/A | N/A | N/A | N/A | ~50% to 90% | |
| Dog | N/A | N/A | N/A | N/A | ~50% to 90% | |
| Cynomolgus Monkey | N/A | N/A | N/A | N/A | ~50% to 90% |
Note: While pharmacokinetic data exists for several animal species, the lack of pharmacodynamic response (platelet increase) in these models limits the translational value of this data for efficacy studies.
Signaling Pathway and Mechanism of Action
This compound activates the TPO-receptor, initiating downstream signaling cascades that are crucial for megakaryopoiesis. Upon binding to the transmembrane domain of the TPO-R, this compound induces receptor dimerization and activation of key intracellular pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways. This leads to the tyrosine phosphorylation of STAT3 and STAT5 and the threonine phosphorylation of ERK (a MAPK), which collectively promote the differentiation and proliferation of megakaryocytes, ultimately resulting in increased platelet production.
Caption: this compound Signaling Pathway.
Experimental Protocols
Due to the species specificity, specific experimental systems are required to evaluate the pharmacodynamic activity of this compound.
In Vitro TPO-Receptor Activation Assay
Objective: To determine the potency of this compound in activating the human TPO-receptor and inducing cell proliferation.
Methodology:
-
Cell Line: A murine pro-B cell line, Ba/F3, stably transfected to express the full-length human TPO-receptor (c-Mpl), is commonly used. These cells are dependent on cytokine signaling for survival and proliferation.
-
Culture Conditions: Cells are washed to remove any residual growth factors and then seeded into 96-well plates in a serum-free or low-serum medium.
-
Treatment: A serial dilution of this compound is added to the wells. Recombinant human TPO (rhTPO) is used as a positive control, and untreated cells serve as a negative control.
-
Incubation: Plates are incubated for 48-72 hours to allow for cell proliferation.
-
Proliferation Assessment: Cell viability and proliferation are measured using a standard colorimetric assay, such as MTS or WST-1, or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ (the concentration that elicits a half-maximal response) is calculated using non-linear regression analysis.
In Vivo Humanized Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in stimulating human platelet production.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., non-obese diabetic/severe combined immunodeficiency - NOD/SCID) are used as hosts.
-
Humanization: Newborn mice are sublethally irradiated and then intrahepatically injected with human CD34⁺ hematopoietic stem cells derived from cord blood. This allows for the engraftment of a human hematopoietic system.
-
Treatment: Once human platelet levels are established and stable (typically after 12-16 weeks), mice are treated with this compound via oral gavage daily for a specified period (e.g., 14-28 days). A vehicle-treated group serves as a control.
-
Monitoring: Blood samples are collected periodically from the tail vein or retro-orbital sinus.
-
Platelet Counting: Human platelets are specifically identified and quantified using flow cytometry with antibodies against human-specific platelet markers (e.g., CD41a, CD61) to distinguish them from residual mouse platelets.
-
Data Analysis: Changes in human platelet counts from baseline are calculated and compared between the this compound-treated and vehicle control groups.
Caption: Workflow for Assessing this compound Activity.
Conclusion
The species specificity of this compound is a defining characteristic that profoundly influences its preclinical evaluation. Its activity is restricted to human and chimpanzee TPO-receptors, rendering standard animal models unsuitable for pharmacodynamic studies. Researchers and drug development professionals must utilize specialized in vitro assays with human receptor-expressing cell lines and in vivo humanized mouse models to accurately assess the biological activity and therapeutic potential of this compound. A thorough understanding of its mechanism and species-specific pharmacology is essential for the continued investigation and development of this and other targeted TPO-receptor agonists.
References
- 1. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in Patients With Thrombocytopenia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase 3 randomised study of this compound, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of the Avatrombopag-TPO Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avatrombopag is a second-generation, orally administered small-molecule thrombopoietin receptor (TPO-R) agonist approved for the treatment of thrombocytopenia. It mimics the physiological effects of endogenous thrombopoietin (TPO), stimulating the proliferation and differentiation of megakaryocytes to increase platelet production. This technical guide provides an in-depth overview of the structural and molecular basis of the interaction between this compound and the TPO receptor (also known as c-Mpl). While a high-resolution structure of the this compound-TPO-R complex is not yet publicly available, this document synthesizes the current understanding of its binding mechanism, downstream signaling, and the experimental approaches used to characterize this interaction.
Introduction to this compound and the TPO Receptor
Thrombopoietin is the primary physiological regulator of platelet production. It exerts its effect by binding to and activating the TPO receptor, a member of the cytokine receptor superfamily, which is expressed on the surface of hematopoietic stem cells and megakaryocyte progenitor cells. This compound is a non-peptide TPO-R agonist that provides a therapeutic option for patients with thrombocytopenia associated with chronic liver disease or chronic immune thrombocytopenia.[1][2] Unlike the first-generation TPO-RAs, which included recombinant TPO, second-generation agonists like this compound are designed to be non-immunogenic.
The this compound-TPO Receptor Binding Interface
This compound selectively binds to the transmembrane domain of the TPO receptor.[1][3][4] This binding is non-competitive with endogenous TPO, which interacts with the extracellular domain of the receptor. This distinct binding site allows this compound to have an additive effect with endogenous TPO on megakaryocytopoiesis.
While the precise structural details of the interaction at an atomic level remain to be elucidated, mutagenesis studies have indicated the importance of specific residues within the transmembrane domain of the TPO receptor for the binding and activity of small-molecule agonists. For instance, a histidine residue at position 499 of the human TPO receptor has been identified as crucial for the species-specific activity of this compound, which is effective in humans and chimpanzees. The lack of a publicly available co-crystal or cryo-electron microscopy (cryo-EM) structure of the this compound-TPO-R complex is a current limitation in the field.
Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified in various in vitro cellular assays. These studies typically measure the concentration of this compound required to elicit a half-maximal response (EC50) in stimulating cell proliferation or differentiation. A summary of publicly available quantitative data is presented below.
| Assay Type | Cell Line/System | Parameter | Value (nmol/L) | Reference |
| Proliferation Assay | Human c-Mpl-Ba/F3 cells | EC50 | 3.3 ± 0.2 | |
| Megakaryocyte Colony Formation Assay | Human hematopoietic CD34+ cells | EC50 | 25.0 | |
| Megakaryocyte Colony Formation from Human CD34+ cells | Human CD34+ cells | EC50 | 24.8 ± 7.8 |
Note: No direct binding affinity data (e.g., Kd values) from biophysical assays such as surface plasmon resonance or isothermal titration calorimetry for the this compound-TPO receptor interaction are publicly available at this time.
Downstream Signaling Pathways
Activation of the TPO receptor by this compound initiates a cascade of intracellular signaling events that are critical for megakaryocyte development and platelet production. The binding of this compound induces a conformational change in the TPO receptor, leading to its dimerization and the activation of associated Janus kinases (JAKs), particularly JAK2. This, in turn, triggers the phosphorylation and activation of several downstream signaling pathways.
The primary signaling cascades activated by the this compound-TPO-R interaction include:
-
JAK-STAT Pathway: Phosphorylated JAK2 recruits and phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5. Activated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and differentiation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade, is also activated. This pathway plays a crucial role in cell growth and differentiation.
-
PI3K-Akt Pathway: The phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is another key downstream effector. This pathway is primarily involved in promoting cell survival and growth.
Experimental Protocols
Detailed, step-by-step experimental protocols for the structural and biophysical characterization of the this compound-TPO-R interaction are not extensively detailed in the primary literature. However, based on the published data, the following methodologies are central to its study.
Cell-Based Proliferation Assays
These assays are fundamental to determining the biological activity of this compound.
Objective: To quantify the dose-dependent effect of this compound on the proliferation of TPO-R-expressing cells.
General Methodology:
-
Cell Culture: Murine Ba/F3 cells stably transfected with the human TPO receptor (c-Mpl) are commonly used. These cells are dependent on cytokine signaling for their proliferation and survival.
-
Assay Setup: Cells are seeded in microtiter plates in the absence of their required cytokine and treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Cell Viability/Proliferation Measurement: Cell proliferation is assessed using a colorimetric or fluorometric assay, such as MTS or CellTiter-Glo®, which measures metabolic activity as an indicator of cell number.
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.
Megakaryocyte Colony Formation Assays
This assay assesses the ability of this compound to stimulate the differentiation of hematopoietic progenitor cells into megakaryocytes.
Objective: To evaluate the effect of this compound on the differentiation and proliferation of megakaryocyte progenitors.
General Methodology:
-
Cell Isolation: CD34+ hematopoietic progenitor cells are isolated from human cord blood, bone marrow, or peripheral blood.
-
Culture System: The CD34+ cells are cultured in a semi-solid medium (e.g., methylcellulose-based) containing a cocktail of cytokines to support cell growth and differentiation.
-
Treatment: A range of concentrations of this compound is added to the culture medium.
-
Incubation: The cultures are incubated for 10-14 days to allow for the formation of megakaryocyte colonies.
-
Colony Identification and Counting: Megakaryocyte colonies are identified based on their characteristic morphology and can be further confirmed by staining for megakaryocyte-specific markers (e.g., CD41a). The number of colonies is counted for each this compound concentration.
-
Data Analysis: The dose-dependent increase in megakaryocyte colony formation is analyzed to determine the EC50.
Hypothetical Workflow for Structural Determination
As no high-resolution structure of the this compound-TPO-R complex is available, the following represents a generalized workflow that could be employed for its structural determination.
Conclusion and Future Directions
This compound is an effective TPO receptor agonist that stimulates platelet production by activating the TPO receptor through a distinct binding site in the transmembrane domain. This leads to the activation of the JAK-STAT, MAPK, and PI3K-Akt signaling pathways. While the functional aspects of this compound are well-characterized, a significant gap in our understanding remains due to the absence of a high-resolution structure of the this compound-TPO-R complex.
Future research should prioritize the structural determination of this complex. Such a structure would provide invaluable insights into the precise molecular interactions, the mechanism of receptor activation by a small molecule binding to the transmembrane domain, and could guide the rational design of next-generation TPO receptor agonists with improved efficacy and safety profiles. Furthermore, detailed biophysical studies are needed to quantify the binding kinetics and thermodynamics of the interaction, which would complement the existing cell-based activity data.
References
- 1. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombopoietin receptor agonist for treatment of immune thrombocytopenia in pregnancy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure, function, and clinical use of the thrombopoietin receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Avatrombopag in Murine Models of Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avatrombopag is a second-generation, orally bioavailable small-molecule thrombopoietin receptor agonist (TPO-RA) that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1] It is approved for the treatment of thrombocytopenia in certain clinical settings. Preclinical studies in murine models are crucial for further elucidating its mechanisms of action, evaluating its efficacy in various forms of thrombocytopenia, and exploring potential new therapeutic applications.
These application notes provide detailed protocols for utilizing this compound in murine models of thrombocytopenia, guidance on data interpretation, and visualization of the key signaling pathways involved in its mechanism of action.
Mechanism of Action
This compound selectively binds to the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl, on the surface of megakaryocyte precursors. This binding mimics the effect of endogenous thrombopoietin (TPO), initiating a cascade of intracellular signaling pathways that drive megakaryopoiesis and subsequent platelet production. The primary signaling pathways activated by this compound include:
-
JAK-STAT Pathway: Upon binding of this compound to the TPO-R, Janus kinases (JAKs), primarily JAK2 and TYK2, are activated. These, in turn, phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, mainly STAT3 and STAT5. The phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to upregulate genes involved in the proliferation and differentiation of megakaryocytes.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated downstream of the TPO-R. This pathway plays a significant role in promoting cell proliferation and differentiation.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade is another key pathway stimulated by this compound. This pathway is crucial for cell survival, growth, and proliferation.
It is noteworthy that this compound has been shown to have an additive effect with endogenous TPO, suggesting it binds to a different site on the TPO receptor.[2]
Caption: this compound signaling pathway.
Experimental Protocols
Murine Models of Thrombocytopenia
1. Immune Thrombocytopenia (ITP) Model (Antibody-Induced)
This model is suitable for studying the effects of this compound on antibody-mediated platelet destruction and subsequent recovery.
-
Animals: 8-12 week old BALB/c or C57BL/6 mice.
-
Materials:
-
Anti-mouse CD41 (integrin alpha-IIb) monoclonal antibody (clone MWReg30).
-
Isotype control antibody (e.g., rat IgG1).
-
Sterile phosphate-buffered saline (PBS).
-
Blood collection supplies (e.g., EDTA-coated capillaries).
-
Automated hematology analyzer.
-
-
Procedure:
-
Obtain baseline platelet counts from all mice via tail vein blood sampling.
-
To induce thrombocytopenia, administer anti-CD41 antibody via intraperitoneal (IP) injection. A common starting dose is 0.2-2 µg per mouse. The dose may need to be titrated to achieve the desired level of thrombocytopenia.
-
Administer an equivalent dose of the isotype control antibody to the control group.
-
Monitor platelet counts at 24 and 48 hours post-injection to confirm the induction of thrombocytopenia.
-
For sustained thrombocytopenia, repeated injections of the anti-CD41 antibody may be necessary every 48-72 hours.
-
2. Humanized NOD/SCID Mouse Model
This model is particularly useful for evaluating the effect of this compound on human platelet production in vivo.
-
Animals: 6-8 week old NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice.
-
Materials:
-
Human CD34+ hematopoietic stem cells (from cord blood, bone marrow, or fetal liver).
-
Sub-lethal irradiation source.
-
Flow cytometry reagents for human platelet identification (e.g., anti-human CD41a, CD42b).
-
-
Procedure:
-
Perform sub-lethal irradiation of the NOD/SCID mice to facilitate engraftment of human cells.
-
Inject human CD34+ cells intravenously (IV) into the irradiated mice.
-
Allow for engraftment and reconstitution of the human hematopoietic system, which typically takes 8-12 weeks.
-
Confirm human platelet engraftment by flow cytometric analysis of peripheral blood for human-specific platelet markers.
-
Administration of this compound
This compound is orally bioavailable and can be administered to mice via oral gavage.
-
Materials:
-
This compound powder.
-
Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Oral gavage needles (20-22 gauge for mice).
-
Syringes.
-
-
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer the this compound suspension or vehicle control to mice via oral gavage. The volume should be based on the animal's body weight (typically 5-10 mL/kg).
-
Dosing frequency can be once daily or as determined by the experimental design.
-
Caption: Experimental workflow.
Data Presentation
Quantitative data from murine studies should be presented in a clear and structured format to allow for easy comparison between treatment groups. While specific quantitative data from murine models is limited in the published literature, in vivo studies in non-obese diabetic/severe combined immunodeficiency mice transplanted with human fetal liver CD34+ cells have demonstrated that oral administration of this compound led to a dose-dependent increase in human platelet counts.[3]
The following tables are templates for presenting such data.
Table 1: Platelet Counts in a Murine Model of Immune Thrombocytopenia (ITP)
| Treatment Group | Dose (mg/kg) | Baseline Platelet Count (x10⁹/L) | Platelet Count Nadir (x10⁹/L) | Platelet Count Day 7 (x10⁹/L) |
| Vehicle Control | - | [Data] | [Data] | [Data] |
| This compound | [Dose 1] | [Data] | [Data] | [Data] |
| This compound | [Dose 2] | [Data] | [Data] | [Data] |
| This compound | [Dose 3] | [Data] | [Data] | [Data] |
Table 2: Human Platelet Engraftment and Response in a Humanized NOD/SCID Mouse Model
| Treatment Group | Dose (mg/kg/day) | Baseline Human Platelet Count (x10⁹/L) | Peak Human Platelet Count (x10⁹/L) | Fold Increase in Human Platelets |
| Vehicle Control | - | [Data] | [Data] | [Data] |
| This compound | [Dose 1] | [Data] | [Data] | [Data] |
| This compound | [Dose 2] | [Data] | [Data] | [Data] |
| This compound | [Dose 3] | [Data] | [Data] | [Data] |
Note: The data in the tables above are placeholders. Researchers should populate these with their experimental findings. A dose-dependent increase in platelet counts is the expected outcome in the this compound-treated groups.
Conclusion
This compound has demonstrated efficacy in increasing platelet counts in preclinical murine models of thrombocytopenia. The protocols and information provided herein offer a framework for researchers to design and execute studies to further investigate the therapeutic potential of this compound. While published quantitative data from murine studies is not abundant, the established dose-dependent effect provides a strong basis for future investigations. Careful experimental design and data collection, as outlined in these notes, will be critical for advancing our understanding of this promising therapeutic agent.
References
Avatrombopag for In Vivo Studies of Chemotherapy-Induced Thrombocytopenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced thrombocytopenia (CIT) is a frequent and dose-limiting toxicity of many cytotoxic cancer therapies, leading to an increased risk of bleeding, chemotherapy dose reductions or delays, and potentially compromised treatment outcomes. Avatrombopag, an orally bioavailable small-molecule thrombopoietin (TPO) receptor agonist, stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1] While clinically approved for other forms of thrombocytopenia, its application in CIT is an active area of investigation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical in vivo models of CIT.
Mechanism of Action
This compound mimics the action of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl) on megakaryocyte progenitor cells.[2] This activation triggers downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt pathways.[3][4] The culmination of these signals is the enhanced proliferation and differentiation of megakaryocytes, resulting in an increased production of circulating platelets.
This compound Signaling Pathway
Caption: this compound signaling cascade in megakaryocyte progenitors.
Data Presentation
Table 1: Preclinical Efficacy of TPO Receptor Agonists in a Mouse Model of CIT
Note: Data for romiplostim, another TPO receptor agonist, is presented as a proxy due to the limited availability of published preclinical data for this compound in CIT models. This data can be used to establish expected outcomes and inform study design.
| Treatment Group | Chemotherapy Regimen | TPO-RA Dosing | Platelet Nadir (x10^9/L) | Time to Platelet Recovery (>100x10^9/L) | Reference |
| Control (Vehicle) | Carboplatin (B1684641) + Radiation | Vehicle | ~50 | ~14 days | [5] |
| Romiplostim | Carboplatin + Radiation | 100 µg/kg on Day 0 | Significantly higher than control | Faster than control | |
| Romiplostim | Carboplatin + Radiation | 300 µg/kg on Day 0 | Significantly higher than control | Faster than control |
Table 2: Clinical Dosing of this compound in Human Studies of CIT
| Study Population | Chemotherapy Regimen | This compound Dosing | Key Efficacy Endpoint | Reference |
| Solid Tumors | Various | 60 mg/day for 5-10 days | Increase in platelet count | |
| Acute Leukemia | Various | 40 mg/day | Increase in platelet count | |
| Pediatric ALL | CCCG-ALL-2020 protocol | 10 mg/day (<30kg), 20 mg/day (≥30kg) | Faster platelet recovery |
Experimental Protocols
Protocol 1: Induction of Chemotherapy-Induced Thrombocytopenia in a Mouse Model (Adapted from a Romiplostim Study)
This protocol describes a method for inducing thrombocytopenia in mice using a combination of carboplatin and radiation, adapted from a study on the TPO receptor agonist, romiplostim. This model is suitable for evaluating the efficacy of this compound in mitigating CIT.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Carboplatin solution
-
Irradiation source (e.g., X-ray irradiator)
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Standard laboratory animal housing and care facilities
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Automated hematology analyzer
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the start of the experiment.
-
Baseline Blood Collection: Collect baseline blood samples via tail vein or retro-orbital sinus to determine pre-treatment platelet counts.
-
Induction of Thrombocytopenia (Day 0):
-
Administer a single intraperitoneal (IP) injection of carboplatin at a dose of 60 mg/kg.
-
On the same day, subject the mice to a single dose of total body irradiation (TBI) at 4.5 Gy.
-
-
This compound Administration:
-
Treatment Group: Administer this compound orally (e.g., via gavage) at the desired dose (e.g., starting with a dose range extrapolated from human studies, adjusted for body weight) once daily for a specified duration (e.g., 5-10 days), starting on Day 1 post-chemotherapy.
-
Control Group: Administer the vehicle control using the same route, volume, and schedule as the treatment group.
-
-
Monitoring Platelet Counts:
-
Collect blood samples at regular intervals (e.g., every 2-3 days) following chemotherapy administration.
-
Analyze blood samples using an automated hematology analyzer to determine platelet counts.
-
-
Data Analysis:
-
Plot the mean platelet counts over time for both the treatment and control groups.
-
Determine the platelet nadir (lowest point) for each group.
-
Calculate the time to platelet recovery to a predetermined threshold (e.g., >100 x 10^9/L).
-
Perform statistical analysis to compare the differences between the treatment and control groups.
-
Experimental Workflow for In Vivo CIT Study
Caption: Workflow for an in vivo study of this compound in CIT.
Logical Relationships
Rationale for Preclinical Studies of this compound in CIT
Caption: Rationale for investigating this compound in preclinical CIT models.
Conclusion
This compound presents a promising therapeutic strategy for the management of chemotherapy-induced thrombocytopenia. The protocols and information provided herein offer a framework for researchers to design and execute in vivo studies to further elucidate the efficacy and mechanisms of this compound in this setting. Careful adaptation of existing protocols for other TPO receptor agonists, coupled with rigorous experimental design, will be crucial for advancing our understanding of this compound's potential in supportive cancer care.
References
- 1. Paper: Efficacy and Safety of this compound on Thrombocytopenia after Chemotherapy in Acute Leukaemia [ash.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. Romiplostim in chemotherapy‐induced thrombocytopenia: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Reporter Assays to Measure Avatrombopag Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the bioactivity of avatrombopag, a second-generation thrombopoietin receptor (TPO-R) agonist. The described cell-based reporter assays are essential tools for drug screening, potency testing, and mechanism-of-action studies in the field of hematology and drug development.
Introduction
This compound is an orally administered small-molecule TPO-R agonist that stimulates the proliferation and differentiation of megakaryocyte progenitor cells, leading to increased platelet production.[1][2] It mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (also known as c-Mpl).[1] This activation triggers downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K-Akt) pathways.[1][3]
This document outlines two robust cell-based reporter assays to measure the bioactivity of this compound: a STAT5-luciferase reporter gene assay and a cell proliferation assay.
TPO Receptor Signaling Pathway
Activation of the TPO receptor by an agonist like this compound initiates a series of intracellular signaling events. This compound binds to the transmembrane domain of the TPO-R, inducing a conformational change that leads to the activation of associated JAK proteins, particularly JAK2. Activated JAK2 then phosphorylates tyrosine residues on the TPO-R, creating docking sites for STAT proteins, primarily STAT3 and STAT5. These STAT proteins are then themselves phosphorylated, dimerize, and translocate to the nucleus where they bind to specific DNA response elements to regulate the transcription of target genes involved in cell proliferation and differentiation.
STAT5-Luciferase Reporter Gene Assay
This assay provides a quantitative measure of TPO-R activation by measuring the activity of a luciferase reporter gene under the control of a STAT5-responsive promoter.
Experimental Workflow
The workflow involves seeding engineered reporter cells, treating them with a dilution series of this compound, incubating to allow for reporter gene expression, and then measuring the luminescent signal generated by the luciferase enzyme.
Protocol: STAT5-Luciferase Reporter Assay
Materials:
-
HEK293 or other suitable host cells stably expressing human TPO-R and a STAT5-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
This compound.
-
Recombinant human TPO (rhTPO) as a positive control.
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Harvest and resuspend the reporter cells in fresh culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM). Also, prepare a dilution series for the rhTPO positive control (e.g., 0.1 ng/mL to 100 ng/mL).
-
Remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours to induce reporter gene expression.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (vehicle control) from all measurements.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.
-
Data Presentation: Example Results for STAT5-Luciferase Assay
| Compound | EC50 (nM) | Max Response (Fold Induction) |
| This compound | 3.5 | 150 |
| rhTPO | 0.8 (ng/mL) | 180 |
Cell Proliferation Assay
This assay measures the dose-dependent proliferation of a TPO-R-expressing cell line in response to this compound. The Ba/F3 cell line, an IL-3-dependent murine pro-B cell line, is commonly used for this purpose after being engineered to express the human TPO-R.
Protocol: Ba/F3-hTPO-R Cell Proliferation Assay
Materials:
-
Ba/F3 cells stably expressing the human TPO-R (Ba/F3-hTPO-R).
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-3 (for routine culture).
-
RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin (assay medium, without IL-3).
-
This compound.
-
Recombinant human TPO (rhTPO) as a positive control.
-
Sterile 96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Culture Ba/F3-hTPO-R cells in medium containing IL-3.
-
Prior to the assay, wash the cells three times with IL-3-free medium to remove any residual growth factor.
-
Resuspend the cells in assay medium to a density of 5 x 10^4 cells/mL.
-
-
Assay Setup:
-
Dispense 50 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a serial dilution of this compound and rhTPO in assay medium.
-
Add 50 µL of the compound dilutions to the respective wells. Include wells with assay medium alone as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal (proportional to the number of viable cells) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Data Presentation: Example Results for Proliferation Assay
| Cell Line | Compound | EC50 (nM) |
| Ba/F3-hTPO-R | This compound | 3.3 |
| Ba/F3-hTPO-R | rhTPO | 0.5 (ng/mL) |
Conclusion
The described cell-based reporter and proliferation assays provide robust and reproducible methods for quantifying the bioactivity of this compound. These assays are indispensable for the preclinical and clinical development of TPO-R agonists, enabling researchers to assess drug potency, perform quality control, and investigate the molecular mechanisms of TPO-R activation. The detailed protocols and data presentation formats provided herein serve as a comprehensive guide for scientists in academic and industrial settings.
References
Application Notes and Protocols for Flow Cytometry Analysis of Platelet Activation Following Avatrombopag Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avatrombopag is a second-generation, orally available thrombopoietin receptor agonist (TPO-RA) that stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[1][2] It is approved for the treatment of thrombocytopenia in adult patients with chronic liver disease (CLD) who are scheduled to undergo a procedure and for the treatment of chronic immune thrombocytopenia (ITP).[3] A critical aspect of its safety and efficacy profile is its effect on platelet function. Studies have demonstrated that while this compound effectively increases platelet counts, it does not lead to an increase in platelet activation or reactivity.[4][5] This is a key differentiator from endogenous thrombopoietin (TPO), which has been shown to lower the threshold for platelet activation.
These application notes provide detailed protocols for the analysis of platelet activation markers by flow cytometry in whole blood samples from patients treated with this compound. The described methods are crucial for preclinical and clinical research to verify the non-activating properties of this compound and other TPO-RAs.
Mechanism of Action and Signaling Pathway
This compound binds to the transmembrane domain of the TPO receptor (c-Mpl), mimicking the effect of endogenous TPO. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways. These pathways stimulate the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, ultimately increasing platelet production.
While platelets themselves express the TPO receptor, signaling through this receptor in mature platelets does not induce activation but can prime them to respond to other agonists. However, studies have shown that this compound does not increase platelet activation in vivo or enhance reactivity to agonists in vitro.
Experimental Protocols
The following protocols are designed for the analysis of platelet activation in whole blood using flow cytometry, a method well-suited for thrombocytopenic samples.
I. Blood Collection and Sample Preparation
-
Blood Collection: Collect whole blood into a vacutainer tube containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant. Gently invert the tube 3-5 times to ensure proper mixing. Avoid excessive agitation to prevent artificial platelet activation.
-
Sample Stability: Process samples within 2 hours of collection for optimal results.
II. In Vitro Platelet Activation (Optional)
To assess platelet reactivity, samples can be stimulated with agonists prior to staining.
-
Agonist Preparation: Prepare fresh working solutions of platelet agonists such as Adenosine Diphosphate (ADP) and Thrombin Receptor Activating Peptide (TRAP).
-
Stimulation:
-
In a separate tube, aliquot the required volume of whole blood.
-
Add the agonist at a final desired concentration (e.g., low and high concentrations of ADP and TRAP).
-
Incubate for a specified time at room temperature (e.g., 5-15 minutes) without shaking.
-
Include an unstimulated control (no agonist) for each blood sample.
-
III. Antibody Staining
This protocol utilizes a three-color antibody panel to identify platelets and measure the expression of activation markers.
-
Antibody Cocktail Preparation: Prepare a master mix of the following fluorescently conjugated monoclonal antibodies:
-
Platelet Identification: Anti-CD42b (GPIbα), e.g., PE-Cy5 conjugate.
-
Activation Marker 1 (Integrin αIIbβ3 activation): PAC-1, e.g., FITC conjugate.
-
Activation Marker 2 (α-granule release): Anti-P-selectin (CD62P), e.g., PE conjugate.
-
Include appropriate isotype controls for setting gates and confirming specificity.
-
-
Staining Procedure:
-
To 12 x 75 mm polystyrene tubes, add the appropriate volume of the antibody cocktail.
-
Add 5 µL of citrated whole blood (either unstimulated or agonist-stimulated) to each tube.
-
Gently vortex to mix.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
IV. Fixation and Analysis
-
Fixation: After incubation, add 1 mL of 1% paraformaldehyde solution to each tube to fix the cells.
-
Storage: Stained and fixed samples can be stored at 2-8°C in the dark for up to 24 hours before analysis.
-
Flow Cytometry Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to visualize the cell populations.
-
Gate on the platelet population based on their characteristic light scatter properties and positive staining for the platelet-specific marker CD42b.
-
Within the platelet gate, analyze the expression of P-selectin (PE fluorescence) and PAC-1 binding (FITC fluorescence).
-
Collect a sufficient number of events (e.g., 10,000-20,000 platelet events) for statistically significant analysis.
-
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in a clear and structured format. The following tables provide a template for presenting results from a study evaluating the effect of this compound on platelet activation.
Table 1: Platelet Count in Response to this compound Treatment
| Treatment Group | Baseline Platelet Count (x10⁹/L) | Day 10 Platelet Count (x10⁹/L) | Fold Change |
| Placebo | 45.0 ± 10.2 | 48.5 ± 12.1 | 1.08 |
| This compound | 43.8 ± 9.5 | 89.3 ± 25.6* | 2.04 |
*p < 0.001 compared to placebo. Data are presented as mean ± standard deviation.
Table 2: In Vivo Platelet Activation Markers
| Treatment Group | P-selectin (% positive) | PAC-1 (MFI) |
| Placebo | 2.1 ± 0.8 | 15.3 ± 5.4 |
| This compound | 2.3 ± 0.9 | 16.1 ± 6.2 |
MFI: Mean Fluorescence Intensity. No significant differences were observed between treatment groups.
Table 3: Platelet Reactivity to Agonists (Day 10)
| Treatment Group | Agonist | P-selectin (% positive) | PAC-1 (MFI) |
| Placebo | None | 2.2 ± 0.7 | 15.8 ± 5.9 |
| ADP (low) | 25.4 ± 8.1 | 150.2 ± 45.3 | |
| ADP (high) | 65.1 ± 15.3 | 450.7 ± 120.1 | |
| TRAP (low) | 30.2 ± 9.5 | 180.5 ± 55.6 | |
| TRAP (high) | 75.8 ± 12.4 | 550.1 ± 150.8 | |
| This compound | None | 2.4 ± 0.8 | 16.5 ± 6.5 |
| ADP (low) | 26.1 ± 8.5 | 155.4 ± 48.2 | |
| ADP (high) | 66.3 ± 14.9 | 458.9 ± 125.3 | |
| TRAP (low) | 31.5 ± 9.8 | 185.3 ± 58.1 | |
| TRAP (high) | 76.5 ± 11.8 | 560.4 ± 155.2 |
No significant differences in platelet reactivity were observed between placebo and this compound treatment groups in response to either low or high concentrations of ADP or TRAP.
Conclusion
The provided protocols offer a robust framework for assessing the impact of this compound on platelet activation. The consistent finding across studies is that this compound effectively increases platelet counts without inducing platelet activation or hyper-reactivity. This characteristic is a significant advantage in the management of thrombocytopenia, minimizing the potential for thrombotic complications. These flow cytometry-based methods are essential tools for the continued research and development of TPO-RAs and for monitoring their effects in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardization and reference ranges for whole blood platelet function measurements using a flow cytometric platelet activation test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Avatrombopag in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avatrombopag is a second-generation, orally bioavailable small molecule thrombopoietin receptor agonist (TPO-RA) designed to mimic the effects of endogenous thrombopoietin, stimulating the proliferation and differentiation of megakaryocytes and thereby increasing platelet production.[1] It has been approved for the treatment of thrombocytopenia in patients with chronic liver disease (CLD) scheduled to undergo a procedure and for the treatment of chronic immune thrombocytopenia (ITP).[2][3] this compound selectively binds to the transmembrane domain of the TPO receptor (c-Mpl), activating downstream signaling pathways, including JAK-STAT, MAPK, and PI3K-Akt, which are crucial for megakaryopoiesis.[4]
These application notes provide a proposed protocol for establishing a dose-response curve for this compound in chimpanzees, the only known pharmacologically relevant non-human primate model. The methodologies outlined below are based on human clinical dosing regimens, established practices for non-human primate research, and standard hematological techniques.
Mechanism of Action: this compound Signaling Pathway
This compound functions as an agonist at the thrombopoietin receptor (TPO-R), also known as MPL. Its binding to the transmembrane domain of the receptor initiates a conformational change that triggers the activation of associated Janus kinases (JAKs), primarily JAK2. This leads to the phosphorylation of STAT proteins (STAT3 and STAT5), which then dimerize and translocate to the nucleus to regulate the transcription of genes involved in the proliferation and differentiation of megakaryocyte progenitor cells. Concurrently, the activation of the TPO-R by this compound also stimulates other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)-Akt pathways, which further contribute to cell survival and growth, ultimately leading to increased platelet production.
References
- 1. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. This compound for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Avatrombopag's Impact on Megakaryopoiesis from CD34+ Progenitor Cells
Introduction
Avatrombopag is an orally administered, small-molecule thrombopoietin receptor agonist (TPO-RA) that stimulates the proliferation and differentiation of megakaryocyte progenitor cells, ultimately leading to increased platelet production.[1][2] It is approved for the treatment of thrombocytopenia in various clinical settings.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to measure the impact of this compound on megakaryopoiesis using in vitro cultures of human CD34+ progenitor cells.
This compound binds to the transmembrane domain of the thrombopoietin receptor (TPO-R, also known as c-Mpl) and activates downstream signaling pathways, mimicking the effects of endogenous thrombopoietin (TPO).[5] This activation stimulates the proliferation and maturation of megakaryocytes, the precursors to platelets. The protocols outlined below describe the isolation of CD34+ cells, their differentiation into megakaryocytes in the presence of this compound, and the subsequent analysis of megakaryopoiesis through various quantitative and qualitative assays.
Mechanism of Action
This compound selectively binds to the TPO receptor, initiating a cascade of intracellular signaling events that are crucial for megakaryocyte development. Upon binding, this compound induces the activation of several key signaling pathways:
-
JAK-STAT Pathway: The binding of this compound to TPO-R leads to the activation of Janus kinase (JAK) proteins, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. These phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in cell proliferation and differentiation.
-
MAPK Pathway: this compound also activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK pathway, which is involved in cellular responses to growth signals.
-
PI3K-Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)-Akt pathway, which plays a vital role in cell survival and growth, is another downstream target of this compound-mediated TPO-R activation.
The synergistic activation of these pathways ensures a robust and sustained production of megakaryocytes and, subsequently, platelets.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. Frontiers | Case Report: Successful this compound Treatment for Two Cases of Anti-PD-1 Antibody-Induced Acquired Amegakaryocytic Thrombocytopenia [frontiersin.org]
- 3. This compound: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Adult Patients with Chronic Immune Thrombocytopenia (cITP): Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Avatrombopag in Preclinical Aplastic Anemia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avatrombopag is a second-generation, orally bioavailable thrombopoietin receptor agonist (TPO-RA) that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1] While clinically approved for the treatment of thrombocytopenia in various conditions, its application in aplastic anemia is an area of active investigation. Preclinical research into this compound's efficacy in aplastic anemia is complicated by the species-specificity of the drug, which does not effectively stimulate hematopoiesis in common animal models such as mice and rats.
Therefore, the most relevant preclinical model for studying the in vivo effects of this compound on human hematopoiesis is the humanized mouse model . This model involves the transplantation of human hematopoietic stem and progenitor cells (HSPCs), typically CD34+ cells, into immunodeficient mice, such as Non-obese Diabetic/Severe Combined Immunodeficient (NOD/SCID) or NOD/SCID gamma (NSG) mice. This allows for the in vivo study of human hematopoietic cell engraftment, differentiation, and maturation in response to therapeutic agents like this compound.
These application notes provide a summary of the available preclinical data and detailed protocols for utilizing humanized mouse models to investigate the therapeutic potential of this compound in the context of bone marrow failure, a key feature of aplastic anemia.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist to the thrombopoietin receptor (TPO-R), also known as c-Mpl. Upon binding to the transmembrane domain of TPO-R on hematopoietic stem cells and megakaryocyte progenitors, this compound initiates a signaling cascade that mimics the effects of endogenous thrombopoietin. This activation leads to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately resulting in increased platelet production. The key signaling pathways activated by this compound include the JAK-STAT and MAPK pathways.
Quantitative Data from Humanized Mouse Models
Due to the limitations of animal models, specific data on this compound in a formal animal model of aplastic anemia is not available. The following table summarizes representative data from studies using humanized mouse models to assess the impact of TPO-RAs on human hematopoiesis, which serves as a surrogate for understanding the potential effects in bone marrow failure states.
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Human Platelet Count | NOD/SCID mice transplanted with human fetal liver CD34+ cells | This compound (oral administration) | Vehicle | Dose-dependent increase in human platelet count | [2] |
| Human Hematopoietic Engraftment | Irradiated NOD/SCID mice transplanted with human umbilical cord blood CD34+ cells | TPO-amplified CD34+ cells | Control CD34+ cells | Successful and continuous platelet release for at least 8 weeks | [3] |
| Megakaryocyte Count | Allogeneic hematopoietic stem cell transplantation (allo-HSCT) patients (human study) | This compound | rh-TPO | Significantly higher megakaryocyte count at 1 month post-transplantation | [4] |
| Platelet Engraftment Rate | allo-HSCT patients with aplastic anemia (human study) | This compound | rh-TPO | 100% vs. 67.9% at 3 months post-transplantation | [4] |
Experimental Protocols
The following protocols are generalized from methodologies used in humanized mouse model studies to evaluate the effects of therapeutics on human hematopoiesis. These can be adapted to investigate this compound in a model relevant to aplastic anemia research.
Protocol 1: Establishment of a Humanized Mouse Model for Hematopoietic Studies
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG strains)
-
Cryopreserved human CD34+ hematopoietic stem and progenitor cells
-
Sterile saline or appropriate buffer for cell injection
-
Irradiation source (X-ray or gamma)
-
Flow cytometer and relevant antibodies (e.g., anti-human CD45, anti-mouse CD45, anti-human CD41 for platelets)
Procedure:
-
Animal Preparation: House immunodeficient mice in a sterile, pathogen-free environment.
-
Irradiation: On the day of transplantation, subject the mice to a single dose of sub-lethal irradiation (typically 200-300 cGy) to ablate the murine hematopoietic system and facilitate engraftment of human cells.
-
Cell Preparation: Thaw cryopreserved human CD34+ cells according to the supplier's protocol. Wash the cells and resuspend in a sterile buffer at the desired concentration for injection.
-
Transplantation: Inject a specified number of CD34+ cells (typically 1x10^5 to 1x10^6 cells per mouse) intravenously via the tail vein.
-
Engraftment Monitoring: Starting 4-6 weeks post-transplantation, periodically collect peripheral blood samples and analyze for the presence of human leukocytes (human CD45+ cells) by flow cytometry to confirm successful engraftment.
Protocol 2: this compound Administration and Efficacy Assessment
Objective: To evaluate the effect of this compound on human hematopoiesis, particularly megakaryopoiesis and platelet production, in an established humanized mouse model.
Materials:
-
Humanized mice with stable human hematopoietic engraftment
-
This compound
-
Vehicle control (e.g., appropriate solvent for this compound)
-
Equipment for oral gavage
-
Complete blood count (CBC) analyzer
-
Flow cytometer and antibodies for human hematopoietic lineage markers (e.g., CD41 for megakaryocytes/platelets, CD33 for myeloid, CD19 for B-cells, CD3 for T-cells)
-
Bone marrow collection supplies
Procedure:
-
Treatment Groups: Divide the engrafted humanized mice into at least two groups: a treatment group receiving this compound and a control group receiving the vehicle.
-
Drug Administration: Administer this compound orally via gavage at a predetermined dose and frequency. The dosing regimen should be based on pharmacokinetic and pharmacodynamic data, if available, or extrapolated from human clinical data with appropriate allometric scaling.
-
Monitoring:
-
Peripheral Blood Counts: Perform regular CBC analysis on peripheral blood samples to monitor changes in human platelet counts, as well as red and white blood cell counts.
-
Flow Cytometry: Use multi-color flow cytometry to analyze the proportions of different human hematopoietic lineages in the peripheral blood and bone marrow.
-
-
Endpoint Analysis: At the end of the study period, euthanize the mice and collect bone marrow.
-
Bone Marrow Cellularity: Determine the total cellularity of the bone marrow.
-
Flow Cytometry of Bone Marrow: Analyze the bone marrow for the frequency of human hematopoietic stem and progenitor cells (CD34+), as well as mature hematopoietic lineages.
-
Colony-Forming Unit (CFU) Assays: Isolate human cells from the bone marrow and perform CFU assays to assess the number and types of hematopoietic progenitor colonies (e.g., CFU-Mk for megakaryocytes).
-
Logical Relationships in Preclinical this compound Research
Conclusion and Future Directions
The species-specificity of this compound presents a significant challenge for preclinical research in traditional animal models of aplastic anemia. However, the use of humanized mouse models provides a valuable in vivo platform to investigate the effects of this compound on human hematopoiesis. The protocols outlined above offer a framework for conducting such studies. Future research should focus on refining these humanized models to better mimic the bone marrow failure environment of aplastic anemia, for instance, by incorporating immune-mediated damage or other insults to the hematopoietic system prior to this compound treatment. Such studies will be crucial in further elucidating the therapeutic potential of this compound for patients with aplastic anemia.
References
- 1. Analysis of the Efficacy and Safety of this compound Combined With MSCs for the Treatment of Thrombocytopenia After Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term platelet production assessed in NOD/SCID mice injected with cord blood CD34+ cells, thrombopoietin-amplified in clinical grade serum-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the efficacy of this compound for the delayed platelet engraftment after allogeneic hematopoietic stem cell transplantation for aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Avatrombopag Dose Titration and Adjustment in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose titration and adjustment of avatrombopag in preclinical animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Can standard laboratory animals like mice, rats, or dogs be used for efficacy studies with this compound?
A1: No, standard laboratory animals are not suitable for efficacy studies with this compound. This is due to the high species-specificity of the drug. This compound is a thrombopoietin (TPO) receptor agonist that is only pharmacologically active on the human and chimpanzee TPO receptor (c-Mpl). Therefore, it does not stimulate platelet production in common preclinical animal models such as mice, rats, dogs, or monkeys.
Q2: What is the recommended animal model for studying the thrombopoietic effects of this compound?
A2: The most appropriate and effective animal model is a humanized mouse model. Specifically, non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice transplanted with human CD34+ hematopoietic stem cells are recommended. In this model, the mice develop a human hematopoietic system, including human platelets. Oral administration of this compound to these mice has been shown to produce a dose-dependent increase in human platelet counts, providing a viable platform for studying its efficacy and dose-response.[1][2]
Q3: Is there a standardized, publicly available protocol for this compound dose titration and adjustment in humanized mice?
Q4: How is this compound administered in animal studies?
A4: In the humanized mouse models, this compound is administered orally. Oral gavage is a common method for ensuring accurate dosing.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant increase in human platelet count in humanized mice after this compound administration. | 1. Insufficient engraftment of human CD34+ cells. 2. Incorrect dose of this compound. 3. Issues with drug formulation or administration. | 1. Confirm successful human hematopoietic engraftment by flow cytometry for human platelet markers (e.g., CD41/CD61) before starting the study. 2. Perform a dose-ranging study to determine the optimal dose for your specific humanized mouse model. 3. Ensure proper preparation of the this compound suspension and accurate administration via oral gavage. |
| High variability in platelet response between individual animals. | 1. Differences in the level of human chimerism among mice. 2. Inconsistent drug absorption. | 1. Group animals based on their level of human platelet engraftment before randomization. 2. Administer this compound with food to reduce pharmacokinetic variability, as this has been observed in human studies. |
| Platelet counts exceed the desired target range, leading to thrombocytosis. | 1. The administered dose is too high. 2. The dosing frequency is too high. | 1. Reduce the dose of this compound. 2. Decrease the frequency of administration (e.g., from daily to every other day or twice weekly). |
| Difficulty in monitoring human platelet counts accurately. | 1. Murine platelets interfering with the assay. 2. Inappropriate sample collection or processing. | 1. Use flow cytometry with human-specific anti-CD41 or anti-CD61 antibodies to differentiate human from mouse platelets. 2. Follow a consistent blood sampling protocol, using appropriate anticoagulants and minimizing platelet activation during collection. |
Experimental Protocols
General Experimental Workflow for this compound Dose-Finding in Humanized Mice
This compound Signaling Pathway
Quantitative Data from Animal Studies
While specific dose-titration data in pharmacologically responsive animal models is limited, toxicology studies have been conducted in standard laboratory animals. The following table summarizes dosing from these studies. It is important to note that these doses were for safety assessment and not for efficacy or dose-response evaluation.
| Animal Model | Study Type | Doses Administered (mg/kg/day) | Duration | Key Findings | Reference |
| Mouse | Carcinogenicity | 20, 60, 160 | 2 years | No significant increase in tumors. | FDA Label |
| Rat | Carcinogenicity | 20, 50, 160 | 2 years | Increased gastric neuroendocrine cell tumors at 160 mg/kg/day in females. | FDA Label |
| Rat | Embryo-fetal Development | 100, 300, 1000 | During organogenesis | Minimal decreases in fetal weights at the maternally toxic dose of 1000 mg/kg/day. | FDA Label |
| Rabbit | Embryo-fetal Development | 100, 300, 600 | During organogenesis | No embryo-fetal effects at doses up to 600 mg/kg/day. | FDA Label |
Proposed Dose Titration and Adjustment Protocol for Humanized Mice
Disclaimer: The following protocol is a proposed guideline adapted from human clinical trial data due to the lack of a publicly available, detailed protocol for humanized mice. This protocol should be validated and optimized for your specific experimental setup.
Objective: To determine an effective dose of this compound that maintains human platelet counts within a target range (e.g., 50-150 x 109/L) in humanized NOD/SCID mice.
Materials:
-
Humanized NOD/SCID mice with stable human platelet engraftment.
-
This compound powder.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Flow cytometer and human-specific anti-CD41/CD61 antibodies.
Procedure:
-
Baseline Platelet Count: Determine the baseline human platelet count for each animal by flow cytometry before initiating treatment.
-
Starting Dose: Begin with a conservative starting dose. Based on dose-ranging studies in other contexts, a starting point could be in the range of 1-10 mg/kg/day, administered by oral gavage.
-
Platelet Monitoring: Monitor human platelet counts at least once a week.
-
Dose Adjustment: Adjust the dose based on the platelet count response, with the goal of maintaining platelet counts within the target range. The following table provides a suggested dose adjustment scheme adapted from human clinical guidelines.[3][4]
| Platelet Count (x 109/L) | Action |
| < 50 | Increase the daily dose by a set increment (e.g., 50-100% of the current dose). |
| 50 - 150 | Continue the current dose. |
| > 150 - 250 | Decrease the daily dose by a set increment (e.g., 25-50% of the current dose). |
| > 250 | Withhold dosing and monitor platelets more frequently (e.g., twice a week). Once the platelet count returns to <150 x 109/L, reinitiate at a reduced dose. |
-
Washout Period: After the treatment period, include a washout phase and continue to monitor platelet counts to observe their return to baseline levels.
Considerations:
-
The exact dose levels and increments for adjustment will need to be determined empirically for the specific humanized mouse model and the degree of human chimerism.
-
The time to platelet response and the duration of the effect should be carefully characterized. In humans, platelet counts begin to rise 3-5 days after administration and peak around 10-13 days. A similar kinetic profile may be observed in humanized mice.
-
Throughout the study, monitor the animals for any signs of toxicity or adverse effects.
References
Technical Support Center: Overcoming Low Platelet Response to Avatrombopag in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a suboptimal platelet response to avatrombopag in preclinical experimental models. The information is designed to help identify potential causes of a low response and to provide actionable strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a second-generation, orally bioavailable small molecule thrombopoietin receptor (TPO-R or c-Mpl) agonist.[1][2] It selectively binds to the transmembrane domain of the c-Mpl receptor on megakaryocytes and their precursors.[3] This binding mimics the effect of endogenous thrombopoietin (TPO), leading to the activation of downstream signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-AKT pathways.[1][4] Activation of these cascades stimulates the proliferation and differentiation of megakaryocytes, ultimately resulting in increased platelet production.
Q2: We are observing a weaker than expected platelet response to this compound in our mouse model of immune thrombocytopenia (ITP). What are the potential reasons?
A2: A low platelet response to this compound in an ITP model can stem from several factors:
-
Severity of ITP Induction: The intensity of the induced autoimmune reaction can lead to overwhelming platelet destruction that outpaces the increased platelet production stimulated by this compound.
-
Immune-Mediated Suppression of Megakaryopoiesis: In some ITP models, autoantibodies may not only target circulating platelets but also megakaryocytes, impairing their ability to produce platelets effectively.
-
Inflammatory Cytokine Milieu: A highly pro-inflammatory environment, characteristic of some autoimmune models, can interfere with TPO-R signaling and dampen the response to TPO-R agonists.
-
Model-Specific Factors: The specific strain of mouse and the method of ITP induction (e.g., anti-platelet antibody transfer vs. splenocyte transfer) can influence the underlying pathology and response to treatment.
Q3: Can dose escalation of this compound overcome a low platelet response?
A3: In many cases, a dose-dependent relationship is observed between this compound administration and platelet count increase. Therefore, carefully escalating the dose of this compound should be the initial step in troubleshooting a low response. It is crucial to perform a dose-response study to determine the optimal therapeutic dose for your specific experimental model and conditions. However, if the low response is due to receptor saturation or severe downstream signaling defects, dose escalation alone may not be sufficient.
Q4: Are there any known mechanisms of resistance to TPO receptor agonists at the molecular level?
A4: While acquired resistance is more commonly discussed in the clinical setting, preclinical models can exhibit hyporesponsiveness due to several molecular factors:
-
c-Mpl Receptor Abnormalities: Although rare, mutations or downregulation of the c-Mpl receptor can lead to a reduced response.
-
Disrupted Downstream Signaling: Impairments in the JAK-STAT or other associated signaling pathways can prevent the cellular machinery from responding to receptor activation.
-
Presence of Neutralizing Antibodies: In some instances, the immune response in an ITP model could theoretically generate antibodies that interfere with the TPO-R, although this is less of a concern with small molecule agonists like this compound compared to recombinant protein therapies.
Q5: What is the rationale for using combination therapies with this compound?
A5: The rationale for combination therapy is to target different aspects of the underlying pathology of thrombocytopenia. In ITP, for example, this compound stimulates platelet production, while a second agent can be used to reduce immune-mediated platelet destruction. This dual approach can lead to a more robust and sustained platelet response.
Troubleshooting Guides
Issue 1: Suboptimal Platelet Count Increase in an Immune Thrombocytopenia (ITP) Model
| Potential Cause | Troubleshooting/Optimization Strategy | Experimental Validation |
| Overwhelming Platelet Destruction | Combine this compound with an agent that suppresses the immune response and reduces platelet clearance. | Administer this compound in conjunction with a spleen tyrosine kinase (SYK) inhibitor like fostamatinib, or an immunomodulator such as dexamethasone. |
| Impaired Megakaryopoiesis | Assess the health and number of megakaryocytes in the bone marrow. | Perform bone marrow histology or flow cytometry to quantify megakaryocyte populations (e.g., CD41+/CD61+ cells). |
| Inadequate this compound Dose | Perform a dose-escalation study to find the optimal dose for your specific model. | Administer a range of this compound doses and monitor platelet counts over time to establish a dose-response curve. |
Issue 2: Lack of Response in a Chemotherapy-Induced Thrombocytopenia (CIT) Model
| Potential Cause | Troubleshooting/Optimization Strategy | Experimental Validation |
| Severe Myelosuppression | Optimize the timing of this compound administration relative to the chemotherapy regimen. | Initiate this compound treatment at different time points post-chemotherapy to identify the optimal window for stimulating platelet recovery. |
| Direct Toxicity to Megakaryocyte Progenitors | Evaluate the direct impact of the chemotherapeutic agent on megakaryocyte viability and function. | Culture bone marrow cells in the presence of the chemotherapeutic agent and assess megakaryocyte colony formation and maturation. |
| Insufficient TPO-R Expression | While less common, verify the expression of c-Mpl on megakaryocyte precursors in your model. | Use flow cytometry or immunohistochemistry to confirm c-Mpl expression on bone marrow cells. |
Data Presentation
Table 1: Representative Dose-Response of this compound in a Murine ITP Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Peak Platelet Count (x109/L) ± SEM | Fold Increase Over ITP Control |
| Vehicle Control (Healthy) | 0 | 1100 ± 50 | - |
| ITP + Vehicle | 0 | 150 ± 25 | 1.0 |
| ITP + this compound | 1 | 350 ± 40 | 2.3 |
| ITP + this compound | 3 | 600 ± 65 | 4.0 |
| ITP + this compound | 10 | 950 ± 80 | 6.3 |
Table 2: Efficacy of this compound in Combination with a SYK Inhibitor in a Murine ITP Model
| Treatment Group | Mean Platelet Count (x109/L) on Day 7 ± SEM |
| ITP + Vehicle | 120 ± 20 |
| ITP + this compound (3 mg/kg) | 550 ± 50 |
| ITP + SYK Inhibitor (e.g., Fostamatinib) | 300 ± 35 |
| ITP + this compound + SYK Inhibitor | 850 ± 70 |
Experimental Protocols
Protocol 1: Induction of Passive Immune Thrombocytopenia (ITP) in Mice
-
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Anti-mouse CD41 monoclonal antibody (e.g., clone MWReg30)
-
Sterile phosphate-buffered saline (PBS)
-
EDTA-coated microtainer tubes for blood collection
-
-
Procedure:
-
Dilute the anti-CD41 antibody in sterile PBS to a concentration of 0.1 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of the anti-CD41 antibody at a dose of 1 µg per mouse.
-
Monitor platelet counts daily via tail vein blood sampling to confirm the induction of thrombocytopenia (typically a >80% drop in platelet count within 24-48 hours).
-
Protocol 2: Platelet Counting by Flow Cytometry
-
Materials:
-
Whole blood collected in EDTA-coated tubes
-
Fluorescently-labeled anti-mouse CD41 antibody (e.g., FITC-conjugated)
-
Fluorescently-labeled anti-mouse CD61 antibody (e.g., PE-conjugated)
-
Red blood cell lysis buffer
-
Flow cytometer
-
-
Procedure:
-
Dilute 5 µL of whole blood in 95 µL of PBS.
-
Add the anti-CD41 and anti-CD61 antibodies at the manufacturer's recommended concentration.
-
Incubate for 20 minutes at room temperature in the dark.
-
Add 1 mL of red blood cell lysis buffer and incubate for 10 minutes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Acquire data on a flow cytometer, gating on the CD41+/CD61+ population to identify platelets.
-
Protocol 3: Bone Marrow Megakaryocyte Analysis
-
Materials:
-
Mouse femurs and tibias
-
Fluorescently-labeled anti-mouse CD41 and CD61 antibodies
-
Collagenase
-
Bovine serum albumin (BSA)
-
Formalin for fixation
-
Hematoxylin and eosin (B541160) (H&E) stain
-
-
Procedure (for Histology):
-
Harvest femurs and fix in 10% neutral buffered formalin for 24 hours.
-
Decalcify the bones.
-
Embed in paraffin (B1166041) and section at 5 µm thickness.
-
Stain with H&E.
-
Quantify megakaryocytes per high-power field under a microscope.
-
-
Procedure (for Flow Cytometry):
-
Flush bone marrow from femurs and tibias with PBS containing 2% FBS.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Stain with anti-CD41 and anti-CD61 antibodies as described in Protocol 2.
-
Analyze by flow cytometry to quantify the percentage of CD41+/CD61+ cells.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for low this compound response.
Caption: Logic of combination therapy in ITP.
References
- 1. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Transitioning From Thrombopoietin Agonists to the Novel SYK Inhibitor Fostamatinib: A Multicenter, Real-World Case Series - PMC [pmc.ncbi.nlm.nih.gov]
Investigating potential off-target effects of avatrombopag in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of avatrombopag.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the known primary mechanism of action for this compound? | This compound is a second-generation thrombopoietin receptor (TPO-R) agonist.[1][2] It selectively binds to the transmembrane domain of the TPO receptor, mimicking the effects of endogenous thrombopoietin (TPO).[1][3] This binding activates downstream signaling pathways, including JAK-STAT, MAPK, and PI3K-Akt, which in turn stimulate the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1] |
| Is there evidence of this compound having off-target effects? | Currently, publicly available data suggests that this compound is highly specific for the TPO receptor. In vitro studies have shown that cells lacking the TPO receptor do not respond to this compound, indicating a receptor-dependent activity. Additionally, in vitro screening assays have not identified any clinically relevant secondary pharmacological activity. However, it is important to note that nonclinical toxicity studies were conducted in species where this compound is not pharmacologically active, which is a limitation in fully characterizing its off-target profile. |
| Does this compound compete with endogenous TPO for binding to the TPO receptor? | No, this compound binds to a different site on the TPO receptor than endogenous TPO. This means it does not compete with TPO for binding and can have an additive effect on platelet production. |
| What are the key signaling pathways activated by this compound? | Upon binding to the TPO receptor, this compound activates several key intracellular signaling pathways, primarily the JAK-STAT pathway (specifically STAT3 and STAT5), the MAPK (ERK) pathway, and the PI3K-Akt pathway. These pathways are crucial for the proliferation and differentiation of megakaryocytes. |
| Are there any known effects of this compound on cells that do not express the TPO receptor? | Preclinical studies have indicated that this compound's activity is dependent on the presence of the TPO receptor. Cells that do not express the TPO receptor have been shown to not respond to the drug. |
| Have any broad kinase screening assays been published for this compound? | While in vitro screening assays have been conducted and reportedly did not identify clinically relevant secondary pharmacological activity, detailed results from comprehensive kinase screening panels are not widely available in published literature. |
Troubleshooting Guides
This section provides guidance for specific issues that may arise during in vitro experiments with this compound.
Issue 1: No observable cellular response to this compound in a TPO-R expressing cell line.
| Potential Cause | Troubleshooting Step |
| Low or absent TPO receptor expression | Confirm TPO receptor expression levels in your cell line using techniques like flow cytometry, western blot, or qPCR. Compare expression levels to a known positive control cell line (e.g., human c-Mpl–Ba/F3 cells). |
| Incorrect this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A typical effective concentration (EC50) in some in vitro systems is in the low nanomolar range. |
| Drug integrity issues | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Assay sensitivity | Verify that your chosen assay (e.g., proliferation assay, phosphorylation analysis) is sensitive enough to detect the expected cellular response. Optimize assay conditions and include appropriate positive and negative controls. |
| Cell culture conditions | Ensure that cell culture conditions (e.g., media, serum, cell density) are optimal for your cell line and do not interfere with this compound activity. |
Issue 2: Unexpected cellular effects observed in the presence of this compound.
| Potential Cause | Troubleshooting Step |
| Potential off-target effect | To investigate if the effect is independent of the TPO receptor, repeat the experiment in a parental cell line that does not express the TPO receptor. If the effect persists, it may indicate an off-target mechanism. |
| Activation of a non-canonical signaling pathway | Analyze the activation of signaling pathways other than the known JAK-STAT, MAPK, and PI3K-Akt pathways. A broad phosphoproteomics screen could be employed to identify unexpected signaling events. |
| Cell line-specific response | Test the effect of this compound on a different TPO receptor-expressing cell line to determine if the observed effect is specific to your initial model system. |
| Contaminants in the this compound sample | If possible, obtain this compound from a different supplier or use a highly purified batch to rule out effects from impurities. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 for Proliferation | Murine Ba/F3 cells expressing human TPO-R | 3.3 nmol/L | |
| EC50 for Megakaryocyte Differentiation | Human hematopoietic CD34+ cells | 25.0 nmol/L |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of a TPO receptor-expressing cell line.
Materials:
-
TPO receptor-expressing cells (e.g., human c-Mpl–Ba/F3)
-
Parental cell line (lacking TPO receptor) as a negative control
-
Complete cell culture medium
-
This compound stock solution
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and plot the dose-response curve to determine the EC50.
Protocol 2: Western Blot for Signaling Pathway Activation
Objective: To assess the phosphorylation of key signaling proteins downstream of the TPO receptor upon this compound stimulation.
Materials:
-
TPO receptor-expressing cells
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total STAT5, ERK, and Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Treat the cells with this compound at a predetermined effective concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected effects.
References
Managing and monitoring avatrombopag-induced thrombocytosis in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing avatrombopag in mouse models of thrombocytosis.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly in standard laboratory mouse strains (e.g., C57BL/6, BALB/c)?
A1: No, this compound exhibits high species-specificity for the human and chimpanzee thrombopoietin (TPO) receptor.[1] It does not effectively stimulate platelet production in mice. To study the effects of this compound in a murine model, it is necessary to use immunodeficient mice, such as Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mice, that have been transplanted with human hematopoietic stem cells (CD34+ cells).[1][2][3] This creates a "humanized" mouse model where the mouse bone marrow is capable of producing human platelets.
Q2: What is the mechanism of action of this compound?
A2: this compound is a second-generation, orally bioavailable small molecule thrombopoietin receptor (TPO-R) agonist. It mimics the action of endogenous TPO by binding to the TPO receptor on megakaryocyte precursors, stimulating their proliferation and differentiation into mature, platelet-producing megakaryocytes.[1] this compound binds to a different site on the TPO receptor than endogenous TPO and has an additive effect on platelet production. The primary signaling pathways activated upon this compound binding to the TPO-R include the JAK-STAT, MAPK, and PI3K-Akt pathways.
Q3: How should I administer this compound to mice?
A3: this compound is designed for oral administration. For mouse studies, oral gavage is a common and precise method of administration. The drug can be formulated as a suspension in a suitable vehicle. A common vehicle for oral administration in rodents is an aqueous suspension containing a suspending agent like Ora-Plus®.
Q4: How soon can I expect to see an increase in human platelet counts in my humanized mice after starting this compound treatment?
A4: Based on human clinical data, an increase in platelet counts is typically observed within 3 to 5 days of initiating this compound treatment, with peak platelet counts occurring around days 13 to 16. The timing in humanized mice is expected to be similar, but may vary depending on the level of human cell engraftment and the specific experimental conditions.
Q5: Does this compound increase the risk of platelet activation and thrombosis?
A5: Studies in both humans and in vivo models have shown that while this compound effectively increases platelet counts, it does not appear to increase platelet activation or reactivity. However, as with any agent that increases platelet counts, it is crucial to monitor for signs of thrombosis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant increase in human platelet count | Poor Engraftment of Human CD34+ Cells: Insufficient chimerism will lead to a limited number of human megakaryocyte progenitors for this compound to act upon. | - Verify engraftment levels of human CD45+ cells in peripheral blood or bone marrow via flow cytometry before starting treatment. - Optimize the transplantation protocol, including the source and number of CD34+ cells, and the pre-transplant conditioning of the mice (e.g., irradiation). |
| Species Specificity: The this compound is not effectively stimulating the murine hematopoietic system. | - Confirm that you are using a humanized mouse model with successful engraftment of human hematopoietic stem cells. | |
| Incorrect Dosing or Formulation: The dose may be too low, or the drug may not be properly suspended in the vehicle, leading to inconsistent dosing. | - Review your dose calculations. Consider a dose-response study to determine the optimal dose for your model. - Ensure the this compound is homogenously suspended in the vehicle before each administration. | |
| High Variability in Platelet Response Between Mice | Variable Engraftment Levels: The degree of human chimerism can vary significantly between individual mice, leading to different responses to this compound. | - Group mice based on their baseline human platelet counts or human CD45+ cell percentages before initiating treatment to reduce inter-animal variability. |
| Inconsistent Drug Administration: Improper oral gavage technique can lead to inaccurate dosing. | - Ensure all personnel are proficient in oral gavage techniques to deliver the full intended dose consistently. | |
| Unexpected Mouse Morbidity or Mortality | Complications from Humanization: The process of creating humanized mice, including irradiation and potential graft-versus-host disease (GvHD), can lead to health issues. | - Monitor mice closely for signs of GvHD, infection, and other complications associated with immunodeficiency and cell transplantation. - Consult with veterinary staff experienced in working with immunodeficient and humanized mouse models. |
| Potential Drug Toxicity: While generally well-tolerated, high doses of this compound could have adverse effects. | - In preclinical toxicology studies in rats, very high doses were associated with gastric and renal issues. Monitor for any signs of distress or adverse reactions. If observed, consider reducing the dose. | |
| Thrombocytosis (Excessively High Platelet Count) | Dose is too high: The administered dose is leading to an overstimulation of platelet production. | - Monitor platelet counts regularly. If platelet counts exceed the desired range, consider reducing the dose or the frequency of administration. |
Data Presentation
Human Platelet Response to this compound (Human Clinical Data)
The following table summarizes the dose-dependent increase in platelet counts observed in a Phase 1 study in healthy human volunteers. This data can be used as a reference for expected responses.
| This compound Daily Dose (mg) | Mean Maximum Platelet Count Increase from Baseline (x 10⁹/L) |
| 3 | No significant difference from placebo |
| 10 | Significant increase over baseline |
| 20 | >370 |
Data adapted from a multiple-ascending-dose study in healthy human subjects.
Estimated this compound Dosing in Mice
Dose conversion from humans to mice can be estimated based on body surface area. The following table provides an estimated equivalent dose range for mice based on human clinical starting doses.
| Human Dose (mg/kg) | Estimated Mouse Equivalent Dose (mg/kg) |
| ~0.28 (20 mg for 70 kg human) | ~3.4 |
Calculated using a standard dose conversion formula based on body surface area. It is highly recommended to perform a dose-response study in your specific mouse model to determine the optimal dosage.
Experimental Protocols
Protocol 1: Establishment of Humanized NOD/SCID Mice
-
Mouse Strain: Use immunodeficient mice, such as NOD/SCID or NSG (NOD scid gamma).
-
Pre-transplant Conditioning: Irradiate mice with a sublethal dose (e.g., 250-325 cGy) to create space in the bone marrow for the human cells.
-
Human Cell Source: Obtain cryopreserved human CD34+ hematopoietic stem cells from a reputable source (e.g., cord blood, fetal liver, or mobilized peripheral blood).
-
Transplantation: Thaw and prepare the human CD34+ cells according to the supplier's protocol. Inject a sufficient number of cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells per mouse) intravenously via the tail vein.
-
Engraftment Monitoring: At 4-6 weeks post-transplantation, assess the level of human cell engraftment by collecting a small volume of peripheral blood and performing flow cytometry for human CD45+ cells. Successful engraftment is crucial for the experiment to proceed.
Protocol 2: this compound Administration and Monitoring in Humanized Mice
-
This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) or Ora-Plus®) at the desired concentration. Ensure the suspension is homogenous before each use.
-
Baseline Platelet Count: Before initiating treatment, obtain a baseline human platelet count from each mouse.
-
Administration: Administer the this compound suspension to the mice via oral gavage once daily.
-
Platelet Monitoring:
-
Collect a small volume of peripheral blood (e.g., from the tail vein) into an anticoagulant-containing tube (e.g., EDTA).
-
Perform flow cytometry to specifically quantify human platelets. This is typically done using an antibody against a human-specific platelet surface marker, such as anti-human CD41 or CD42a.
-
Include counting beads in your flow cytometry samples for absolute quantification of human platelets per microliter of blood.
-
Monitor platelet counts regularly (e.g., weekly) to assess the response to treatment.
-
Visualizations
This compound Mechanism of Action
References
- 1. This compound for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in platelet response with avatrombopag treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avatrombopag.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist.[1][2] It works by binding to the transmembrane domain of the TPO receptor (c-Mpl) on megakaryocytes and their precursors.[3][4] This binding mimics the effect of endogenous TPO, stimulating key intracellular signaling pathways, including JAK-STAT, MAPK, and PI3K-Akt.[3] The activation of these pathways promotes the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to increased platelet production. This compound's action is additive to that of endogenous TPO as it does not compete for the same binding site.
Q2: What is the expected time course and magnitude of platelet response to this compound?
An increase in platelet count is typically observed within 3 to 5 days of initiating this compound treatment. The peak platelet count is generally reached between 10 to 16 days after the start of therapy. The magnitude of the platelet response is dose-dependent. In clinical trials, a daily dose of 20 mg has been shown to result in a maximum increase of over 370 x 10⁹/L above baseline.
Q3: What are the main factors that can influence the variability in platelet response to this compound?
Several factors can contribute to the variability in platelet response to this compound, including:
-
Drug-Drug Interactions: this compound is primarily metabolized by the cytochrome P450 enzymes CYP2C9 and CYP3A4. Co-administration with moderate or strong dual inhibitors of CYP2C9 and CYP3A4 can increase this compound exposure, while co-administration with moderate or strong dual inducers can decrease its exposure, affecting platelet response.
-
Patient-Specific Factors: In patients with immune thrombocytopenia (ITP), a longer disease duration (≥7 years) has been associated with a greater likelihood of experiencing a loss of response. While the number of prior ITP therapies did not definitively predict response, patients with ≥3 prior therapies were slightly more likely to have a loss of response.
-
Food Intake: Administration of this compound with food does not significantly alter the rate or extent of absorption but has been shown to reduce pharmacokinetic variability.
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Platelet Response
Possible Causes and Troubleshooting Steps:
-
Inadequate Dosing:
-
Action: Review the current dosing regimen. The recommended starting dose for chronic ITP is 20 mg once daily. Dose adjustments should be made based on platelet count response to achieve and maintain a platelet count of ≥50 x 10⁹/L.
-
-
Drug Interactions:
-
Action: Review the patient's concomitant medications for any moderate or strong dual inhibitors or inducers of CYP2C9 and CYP3A4. Dose adjustments for this compound are recommended when co-administered with these medications (see Table 2).
-
-
Patient-Related Factors:
-
Action: Consider the patient's disease history, including the duration of ITP and the number of prior treatments, as these may influence the response.
-
-
Non-Adherence to Treatment:
-
Action: Confirm if the patient is taking this compound as prescribed, including the instruction to take it with food to reduce variability.
-
Issue 2: Excessive Platelet Response (Thrombocytosis)
Possible Causes and Troubleshooting Steps:
-
High Dose of this compound:
-
Action: If the platelet count exceeds 200-400 x 10⁹/L, the this compound dose should be decreased. If the platelet count is >400 x 10⁹/L, treatment should be stopped, and platelet counts monitored. Therapy can be reinitiated at a lower dose once the platelet count is <150 x 10⁹/L.
-
-
Drug Interactions:
-
Action: Assess for the recent addition of any moderate or strong dual inhibitors of CYP2C9 and CYP3A4, which could increase this compound levels.
-
Data Presentation
Table 1: Platelet Response Rates in Patients with Chronic ITP Treated with this compound
| Study Phase | Endpoint | This compound | Placebo | p-value | Reference |
| Phase 3 | Median cumulative weeks of platelet response (≥50 x 10⁹/L) | 12.4 weeks | 0 weeks | < .0001 | |
| Phase 3 | Platelet response rate at Day 8 (≥50 x 10⁹/L) | 65.6% | 0% | < .0001 | |
| Phase 2 (Day 28) | Platelet response rate (≥50 x 10⁹/L) with 20mg dose | 80% | 0% | - | |
| Phase 3 (China) | Platelet response rate at Week 6 (≥50 x 10⁹/L) | 77.1% | 7.7% | < .0001 |
Table 2: this compound Dose Adjustments for Drug Interactions in Chronic ITP
| Concomitant Medication | Recommended this compound Starting Dose | Reference |
| Moderate or strong dual inhibitors of CYP2C9 and CYP3A4 | 20 mg three times a week | |
| Moderate or strong dual inducers of CYP2C9 and CYP3A4 | 40 mg once daily |
Experimental Protocols
1. Quantification of this compound in Human Plasma using LC-MS/MS
-
Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic analysis.
-
Methodology:
-
Sample Preparation: Extract this compound and a deuterated internal standard from 100 µL of human plasma via protein precipitation.
-
Chromatographic Separation: Utilize a reversed-phase C8 column with a mobile phase gradient of 10 mmol/L ammonium (B1175870) formate (B1220265) in water (pH 4) and a methanol:acetonitrile (1:1) mixture.
-
Detection: Employ a tandem mass spectrometer with positive electrospray ionization in multiple reaction monitoring mode.
-
Linearity: The assay should be linear over a range of 7.5-1500 ng/mL for this compound.
-
2. In Vitro Megakaryocyte Differentiation from CD34+ Cells
-
Objective: To assess the in vitro effect of this compound on megakaryopoiesis.
-
Methodology:
-
Cell Isolation: Isolate CD34+ hematopoietic stem cells from umbilical cord blood using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the purified CD34+ cells in a serum-free medium.
-
Differentiation Induction: Add thrombopoietin (TPO) or a TPO-receptor agonist like this compound to the culture medium to induce differentiation into megakaryocytes. Other cytokines like SCF, IL-3, and IL-6 can also be used.
-
Duration: The culture period for megakaryocyte formation is typically 10 to 14 days.
-
Analysis: Assess megakaryocyte differentiation and purity by flow cytometry for the expression of specific markers such as CD41a and CD42b.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Troubleshooting Workflow for Suboptimal Response
References
- 1. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for adult chronic primary immune thrombocytopenia: a randomized phase 3 trial in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Optimizing avatrombopag administration with or without food in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with avatrombopag in animal models. The focus is on optimizing oral administration protocols, particularly concerning the influence of food.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2] It binds to the transmembrane domain of the TPO receptor (also known as c-Mpl), mimicking the action of endogenous thrombopoietin (TPO).[3][4] This binding activates downstream signaling pathways, including the JAK-STAT, MAPK, and PI3K-Akt pathways, which stimulate the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.[3] The ultimate result is an increased production of platelets. This compound's binding site is distinct from that of endogenous TPO, and its effect on platelet production is additive to that of TPO.
Q2: Is this compound effective in common animal models like mice, rats, and monkeys?
For pharmacodynamic endpoints (i.e., increasing platelet counts), this compound exhibits species-specific activity. Due to differences in the TPO receptor, this compound does not stimulate platelet production in standard mice, rats, dogs, or cynomolgus monkeys. Therefore, these models are not suitable for efficacy studies measuring platelet response. However, they are used for pharmacokinetic and toxicology studies. To study the platelet-increasing effects of this compound in an animal model, researchers have used humanized models, such as non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice transplanted with human hematopoietic stem cells. In these models, oral administration of this compound leads to a dose-dependent increase in human platelet counts.
Q3: How does food impact the absorption of this compound in humans, and what does this imply for animal studies?
Q4: What is the oral bioavailability of this compound in preclinical animal models?
Preclinical studies have demonstrated good oral absorption and bioavailability of this compound in several species. The oral bioavailability has been reported to be approximately 89-94% in rats and 49-67% in cynomolgus monkeys.
Data Presentation: Pharmacokinetics in Animal Models
While specific food-effect studies in animals are not publicly available, the following table summarizes the reported oral bioavailability of this compound in preclinical species from non-clinical studies. This provides a baseline for understanding the drug's absorption characteristics.
| Species | Route of Administration | Oral Bioavailability (%) | Reference |
| Rat | Oral | 89 - 94% | |
| Cynomolgus Monkey | Oral | 49 - 67% |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma drug concentrations between animals in the same dose group. | Inconsistent absorption due to administration in a fasted state. Differences in gastric emptying and intestinal transit time. | Based on human data that shows food reduces pharmacokinetic variability, consider administering this compound with a standardized meal or in a fed state. Ensure all animals have the same access to food pre- and post-dosing. If fasting is required, ensure the fasting period is strictly controlled and consistent for all animals. |
| No observable increase in platelet count in rats or mice after dosing. | Species-specificity of the drug. This compound does not activate the TPO receptor in common rodent models. | For pharmacodynamic (efficacy) studies, use a relevant model such as humanized mice engrafted with human hematopoietic stem cells. Standard rodents are appropriate only for pharmacokinetic or toxicology assessments. |
| Difficulty with oral gavage administration leading to inconsistent dosing. | Improper restraint technique. Incorrect size of gavage needle. Animal stress. | Ensure personnel are thoroughly trained in oral gavage techniques. Use the correct length and gauge of gavage needle for the size of the animal. Consider alternative, less stressful methods of voluntary oral administration if the experimental design allows, such as incorporating the drug into a palatable treat. |
| Unexpected adverse effects, such as gastric lesions, observed in toxicology studies. | High doses of this compound have been associated with gastric lesions in mice, rats, and monkeys in repeated-dose toxicity studies. | These effects were noted at exposures significantly higher than the maximum recommended human dose. Ensure that the doses used in your study are within a relevant therapeutic range. If high doses are necessary, monitor animals closely for signs of gastrointestinal distress and include histopathological examination of the stomach in the study endpoint. |
Experimental Protocols
Representative Protocol: Investigating the Effect of Food on the Pharmacokinetics of this compound in Sprague-Dawley Rats
This is a representative protocol based on standard methodologies for pharmacokinetic studies in rodents, as specific, published food-effect studies for this compound in animals were not identified.
-
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Age: 8-10 weeks
-
Weight: 250-300g
-
Source: Certified vendor (e.g., Charles River Laboratories)
-
Acclimation: Acclimate animals for at least 7 days upon arrival.
-
-
Housing and Husbandry:
-
House animals in standard polycarbonate cages with ad libitum access to water.
-
Maintain a 12-hour light/12-hour dark cycle at a controlled temperature (22 ± 2°C) and humidity (55 ± 10%).
-
-
Experimental Design:
-
Design: Two-group, parallel study design.
-
Group 1 (Fasted): N=6 rats. Animals are fasted overnight (approximately 12-16 hours) before dosing, with water available ad libitum. Food is returned 4 hours post-dosing.
-
Group 2 (Fed): N=6 rats. Animals have ad libitum access to standard rodent chow.
-
Dose: Administer a single oral dose of this compound (e.g., 10 mg/kg).
-
-
Drug Formulation and Administration:
-
Vehicle: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose (B11928114) in sterile water.
-
Administration: Administer the formulation via oral gavage using a straight, ball-tipped gavage needle appropriate for the rat's size. The volume should not exceed 10 mL/kg.
-
-
Blood Sampling:
-
Collection Site: Saphenous or tail vein.
-
Anticoagulant: K2-EDTA tubes.
-
Timepoints: Collect blood samples (approx. 150 µL) at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Processing: Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, AUC₀₋ᵢₙf, t₁/₂) for each animal using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the pharmacokinetic parameters between the Fasted and Fed groups.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the TPO receptor, initiating key signaling pathways.
Experimental Workflow for a Food-Effect Study
Caption: Workflow for a pharmacokinetic study of this compound in fasted vs. fed animals.
References
- 1. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 4. Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently - PMC [pmc.ncbi.nlm.nih.gov]
Assessing long-term safety and toxicity of avatrombopag in animal studies
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term safety and toxicity of avatrombopag observed in animal studies. The following sections offer troubleshooting guidance and frequently asked questions in a structured format to assist with experimental design and interpretation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are designing a long-term rodent toxicity study for a TPO-RA similar to this compound. What were the key target organs of toxicity identified for this compound in animal studies?
A1: The primary target organs of toxicity for this compound in long-term studies in rats, mice, and monkeys were the stomach and kidneys .[1][2]
-
Stomach: Dose-related changes were observed, including degeneration of the glandular epithelium, atrophy of the glandular mucosa, and regenerative hyperplasia.[1][2][3] In rats and mice, neuroendocrine cell (enterochromaffin-like [ECL] cell) hyperplasia and ECL cell tumors (carcinoids) were noted in 2-year carcinogenicity studies, likely due to prolonged hypergastrinemia.
-
Kidneys: Findings included increased kidney weights, mononuclear cell infiltration, and an increased incidence and severity of chronic progressive nephropathy in both mice and rats. Reversible renal toxicity was also observed in dogs.
Troubleshooting Tip: When evaluating the gastric and renal toxicity of a novel TPO-RA, it is crucial to include comprehensive histopathological examination of these tissues. Monitoring serum gastrin levels can also provide mechanistic insights into gastric findings.
Q2: What were the common challenges and findings in the reproductive and developmental toxicity studies of this compound?
A2: A significant challenge in the non-clinical toxicology program for this compound is its high species specificity; it is pharmacologically active in humans and chimpanzees but not in common toxicology species like mice, rats, dogs, or monkeys. This limits the ability to assess on-target adverse effects related to exaggerated pharmacology in these animal models. The toxicology evaluation was therefore focused on identifying potential off-target effects.
Key findings from reproductive and developmental toxicity studies include:
-
Fertility: Fertility was unaffected in male and female rats at high exposure levels.
-
Embryo-fetal Development: In rats, increased fetal skeletal variations and decreased fetal weight were observed at high doses. Rabbits showed spontaneous abortions at doses associated with maternal toxicity.
-
Pre- and Postnatal Development: In rats, maternal toxicity at high doses led to total litter loss, decreased pup body weight, and increased pup mortality.
Troubleshooting Tip: When conducting reproductive toxicity studies for a compound with species-specific activity, it is important to carefully select the animal model and to thoroughly assess maternal toxicity to distinguish direct developmental effects from those secondary to maternal health.
Q3: Were there any notable findings in juvenile animal studies with this compound?
A3: A 28-day dose-range finding study and a 10-week study were conducted in juvenile rats. The findings in juvenile rats were generally similar to those observed in adult animals, with the stomach being a primary target organ. Dose-dependent degeneration, regenerative hyperplasia, and atrophy of the glandular epithelium in the stomach were observed at higher doses. Importantly, no this compound-related mortality was observed in the 28-day juvenile study.
Troubleshooting Tip: For juvenile animal studies, it is important to carefully define the dosing period to correspond with relevant stages of development in the target pediatric population. Close monitoring of clinical signs and body weight is critical, especially in the early postnatal period.
Data Presentation: Summary of Quantitative Findings
The following tables summarize the key quantitative data from long-term safety and toxicity studies of this compound in various animal models.
Table 1: Repeat-Dose Toxicity Studies
| Animal Model | Study Duration | Doses Administered | Key Findings |
| Sprague-Dawley Rats | 26 weeks | 0, 20, 80, or 160 mg/kg/day (oral gavage) | Stomach (degeneration of glandular epithelium, atrophy of glandular mucosa, regenerative hyperplasia), Kidneys (increased weights, mononuclear cell infiltration, chronic progressive nephropathy) |
| Cynomolgus Monkeys | 52 weeks | Not specified | Stomach (degeneration of glandular epithelium, atrophy of glandular mucosa) |
| CD-1 Mice | 2 years | 0, 20, 60, or 160 mg/kg/day (oral gavage) | Stomach (mucosal hyperplasia), Kidneys (increased incidence and severity of chronic nephropathy) |
| Sprague-Dawley Rats | 2 years | 0, 20, 50, or 160 mg/kg/day (oral gavage) | Stomach (degeneration of glandular epithelium, atrophy of glandular mucosa, regenerative hyperplasia, neuroendocrine cell hyperplasia, carcinoid tumors), Kidneys (increased incidence and severity of chronic nephropathy) |
Table 2: Reproductive and Developmental Toxicity Studies
| Animal Model | Study Type | Doses Administered | Key Findings |
| Rats | Fertility (Male) | Up to 100 mg/kg/day | No effects on fertility |
| Rats | Fertility (Female) | Up to 1000 mg/kg/day | No effects on fertility |
| Rats | Embryo-fetal Development | 100, 300, or 1000 mg/kg/day | Increased fetal skeletal variations (300 mg/kg/day), Decreased fetal weight (≥1000 mg/kg/day) |
| Rabbits | Embryo-fetal Development | Doses up to 600 mg/kg/day | Spontaneous abortions at doses associated with maternal toxicity (100 mg/kg/day) |
| Rats | Pre- and Postnatal Development | ≥ 100 mg/kg/day | Maternal toxicity leading to total litter loss, decreased pup body weight, and increased pup mortality |
Table 3: Juvenile Animal Toxicity Study
| Animal Model | Study Duration | Doses Administered | Key Findings |
| Sprague-Dawley Rats | 28 days | 10, 100, 300, 600, and 1000 mg/kg/day (oral gavage) | No this compound-related mortality. Stomach toxicity at higher doses similar to adult animals. |
| Sprague-Dawley Rats | 10 weeks | 20 to 300 mg/kg/day | No test article-related mortality or clinical signs. Stomach findings (degeneration, regenerative hyperplasia, atrophy of glandular epithelium) at 100 and 300 mg/kg/day. |
Experimental Protocols and Methodologies
While detailed, step-by-step internal standard operating procedures are not publicly available, the following outlines the general methodologies employed in the key animal toxicity studies for this compound.
1. Long-Term Repeat-Dose Toxicity and Carcinogenicity Studies
-
Test System: Sprague-Dawley rats and CD-1 mice were used for 2-year carcinogenicity studies. Cynomolgus monkeys were used for a 52-week toxicity study.
-
Administration: this compound was administered once daily via oral gavage.
-
Parameters Monitored:
-
Clinical observations for signs of toxicity.
-
Body weight and food consumption measurements.
-
Hematology and clinical chemistry at specified intervals.
-
Gross necropsy at termination.
-
Organ weight measurements.
-
Comprehensive histopathological examination of a wide range of tissues, with a focus on target organs.
-
-
Troubleshooting Common Issues:
-
High mortality in high-dose groups: This may necessitate dose adjustments in subsequent studies. In the this compound studies, high-dose female mice and rats showed decreased survival due to chronic nephropathy.
-
Gavage-related complications: Proper technique is crucial to avoid injury. Signs of distress post-dosing should be carefully monitored.
-
Variability in tumor incidence: Maintaining a consistent environment and diet, as well as using a sufficient number of animals per group, can help minimize variability.
-
2. Reproductive and Developmental Toxicity Studies
-
Fertility and Early Embryonic Development (Rats):
-
Males were dosed for a period before mating and through the mating period.
-
Females were dosed for a period before mating, during mating, and through implantation.
-
Endpoints included mating performance, fertility indices, and examination of uterine contents.
-
-
Embryo-fetal Development (Rats and Rabbits):
-
Dams were dosed during the period of organogenesis.
-
Uterine contents were examined for pre- and post-implantation loss, and fetuses were evaluated for external, visceral, and skeletal malformations and variations.
-
-
Pre- and Postnatal Development (Rats):
-
Dams were dosed from implantation through lactation.
-
Endpoints included maternal health, parturition, litter size, pup viability, growth, and development.
-
-
Troubleshooting Common Issues:
-
Maternal toxicity confounding results: It is critical to establish a maximum tolerated dose in pregnant animals that does not cause excessive maternal toxicity, which can indirectly affect fetal development.
-
Spontaneous abortions: This can be a sign of maternal or direct embryo-fetal toxicity. Careful dose selection is key.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to the TPO receptor, activating downstream signaling pathways like JAK/STAT and MAPK.
Experimental Workflow for a Long-Term Rodent Toxicity Study
References
Technical Support Center: In Vitro Drug-Drug Interaction Studies with Avatrombopag
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vitro drug-drug interaction studies with avatrombopag, focusing on its interactions with cytochrome P450 (CYP) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing high variability in our in vitro this compound metabolism assay results. What could be the cause?
A1: High variability in in vitro assays with this compound can stem from several factors, primarily related to its physicochemical properties. This compound has poor aqueous solubility, especially at physiological pH.[1][2]
Troubleshooting Steps:
-
Solubility: this compound is practically insoluble in water below pH 12.[2] Ensure your stock solutions are prepared in an appropriate organic solvent like DMSO and that the final concentration of the solvent in the incubation mixture is low (typically ≤0.5%) to avoid solvent-mediated effects on enzyme activity.
-
Precipitation: Visually inspect your incubation mixtures for any signs of precipitation, especially at higher concentrations of this compound. Consider performing a solubility test in your assay buffer prior to initiating metabolism studies.
-
Protein Binding: this compound is highly bound to plasma proteins (>96%).[3] In in vitro systems like human liver microsomes (HLMs), non-specific binding to proteins and lipids can reduce the unbound concentration of this compound available for metabolism. Consider using lower, more physiologically relevant protein concentrations where feasible or incorporating bovine serum albumin (BSA) to mitigate non-specific binding.
Q2: Which CYP enzymes are primarily responsible for this compound metabolism, and what is the major metabolite?
A2: In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C9 and CYP3A4 as the primary enzymes responsible for the metabolism of this compound.[4] These enzymes contribute roughly equally to the formation of the main metabolite, a 4-hydroxy derivative.
Q3: We are planning a CYP inhibition study with this compound. Should we consider it as a potential inhibitor?
A3: While this compound is primarily a substrate of CYP2C9 and CYP3A4, in vitro studies have shown that it can also act as a direct inhibitor of some CYP enzymes. Therefore, it is prudent to evaluate this compound as a potential perpetrator of drug-drug interactions by assessing its inhibitory potential against major CYP isoforms.
Q4: How do we assess time-dependent inhibition (TDI) of CYPs by this compound?
A4: An IC50 shift assay is a standard in vitro method to evaluate time-dependent inhibition. This involves comparing the IC50 value of this compound with and without a pre-incubation period with human liver microsomes and NADPH. A significant shift (typically >1.5 to 2-fold) in the IC50 value after pre-incubation suggests TDI.
Q5: What are some common substrates and inhibitors to use as controls in our in vitro assays for CYP2C9 and CYP3A4?
A5: For in vitro studies involving CYP2C9 and CYP3A4, it is crucial to include well-characterized substrates and inhibitors as positive controls.
| CYP Isoform | Recommended Probe Substrates | Recommended Inhibitors |
| CYP2C9 | Diclofenac, Tolbutamide, S-warfarin | Sulfaphenazole, Fluconazole |
| CYP3A4 | Midazolam, Testosterone | Ketoconazole, Itraconazole |
This table is not exhaustive, and the choice of substrate may depend on the analytical methodology available.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potential of this compound against various CYP enzymes in human liver microsomes.
| CYP Isoform | IC50 (µM) |
| CYP1A2 | >100 |
| CYP2B6 | >100 |
| CYP2C8 | >100 |
| CYP2C9 | 11 |
| CYP2C19 | >100 |
| CYP2D6 | >100 |
| CYP3A4/5 | >100 |
Data from in vitro studies with human liver microsomes.
Experimental Protocols
Protocol: In Vitro CYP Inhibition Assay using Human Liver Microsomes
This protocol outlines a general procedure for determining the IC50 of this compound for CYP2C9 and CYP3A4 in human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
CYP2C9 probe substrate (e.g., Diclofenac)
-
CYP3A4 probe substrate (e.g., Midazolam)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvent (e.g., Acetonitrile or Methanol) for reaction termination
-
Positive control inhibitors (e.g., Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and control inhibitors in a suitable organic solvent (e.g., DMSO) to prepare concentrated stock solutions.
-
Prepare stock solutions of the probe substrates in an appropriate solvent.
-
-
Incubation Mixture Preparation:
-
In a 96-well plate, prepare the incubation mixtures containing potassium phosphate buffer, HLM, and the NADPH regenerating system.
-
Add this compound at various concentrations (typically a serial dilution) or the control inhibitor to the wells. Include a vehicle control (solvent only).
-
-
Pre-incubation (for direct inhibition):
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the microsomes.
-
-
Initiate the Reaction:
-
Initiate the metabolic reaction by adding the probe substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Terminate the Reaction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to each well. This will precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable model (e.g., a four-parameter logistic equation).
-
Visualizations
Caption: Workflow for an in vitro CYP inhibition assay.
Caption: Metabolic pathway of this compound and site of inhibition.
References
- 1. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 2. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 3. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
Limitations of using avatrombopag in non-primate research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing avatrombopag in non-primate experimental models.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a thrombopoietic effect of this compound in my mouse/rat/dog model?
A1: this compound exhibits high species specificity and is pharmacologically active primarily in humans and chimpanzees.[1][2][3] This is due to a critical difference in the amino acid sequence of the thrombopoietin receptor (TPO-R) between primates and non-primate species. Therefore, a lack of platelet response in common laboratory animals like mice, rats, dogs, and monkeys is the expected outcome.[2]
Q2: What is the molecular basis for this compound's species specificity?
A2: The specificity of this compound is attributed to the presence of a histidine residue at position 499 in the transmembrane domain of the human TPO-receptor.[1] Non-primate species have a different amino acid at this position, which prevents the effective binding and activation of the receptor by this compound.
Q3: Are there any known off-target effects of this compound in non-primate models?
A3: Yes, while this compound does not stimulate platelet production in most non-primate species, off-target effects have been observed in toxicology studies. At high doses, this compound has been associated with histopathologic changes in the fundic mucosa of the glandular stomach in animals, characterized by the degeneration of the glandular epithelium. These lesions were dose-dependent and showed a trend towards reversibility after cessation of treatment.
Q4: Can I still use non-primate models for pharmacokinetic (PK) studies of this compound?
A4: Yes, pharmacokinetic studies can be conducted in non-primate models to evaluate parameters like absorption, distribution, metabolism, and excretion (ADME). Preclinical studies have shown that this compound is well-absorbed orally in mice, rats, and dogs. However, it is crucial to remember that the lack of pharmacodynamic activity means you cannot correlate plasma concentrations with a therapeutic effect on platelet counts in these models.
Q5: What are the primary metabolic pathways for this compound?
A5: this compound is primarily metabolized by the cytochrome P450 enzymes CYP2C9 and CYP3A4. Its main route of excretion is through feces.
Q6: Are there any alternative in vivo models to study the efficacy of this compound?
A6: Yes, researchers have successfully used humanized mouse models. One approach is to use immunodeficient mice transplanted with human CD34+ hematopoietic stem cells. In these models, oral administration of this compound leads to a dose-dependent increase in human platelet counts. Another potential strategy is the use of mice with a "humanized" TPO receptor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No increase in platelet count observed in a non-primate model (e.g., mouse, rat, dog). | High species specificity of this compound. The drug is not pharmacologically active in these species due to differences in the TPO-receptor. | This is an expected outcome. For efficacy studies, consider using humanized mouse models (e.g., transplanted with human CD34+ cells) or in vitro assays with cells expressing the human TPO-receptor. |
| Unexpected histopathological findings in the stomach of study animals. | Potential off-target effect of this compound at high doses, leading to degeneration of the glandular epithelium in the fundic mucosa. | Carefully evaluate the dose-response relationship of the gastric lesions. Note that these effects may not be related to the on-target pharmacology of the drug. Consider these findings in the context of a toxicology assessment. |
| High variability in pharmacokinetic data. | Administration of this compound in a fasted state can lead to significant pharmacokinetic variability. | Administer this compound with food. This has been shown to reduce pharmacokinetic variability without significantly affecting the rate or extent of absorption. |
| Difficulty in translating pharmacokinetic data to a pharmacodynamic response. | Lack of on-target activity in the chosen non-primate model. | It is not possible to establish a PK/PD relationship for platelet response in non-responsive species. PK data from these models should be used for ADME and toxicology assessments only. |
Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Human | Mouse | Rat | Dog |
| Oral Bioavailability | Good | ~50% to 90% | ~50% to 90% | ~50% to 90% |
| Time to Peak Plasma Concentration (Tmax) | 5-8 hours | Not specified | Not specified | Not specified |
| Plasma Protein Binding | >96% | Not specified | Not specified | Not specified |
| Metabolism | CYP2C9 and CYP3A4 | Not specified | Not specified | Not specified |
| Elimination Half-life | ~19 hours | Not specified | Not specified | Not specified |
| Primary Route of Excretion | Feces (88%) | Feces | Feces | Feces |
Note: Detailed pharmacokinetic parameters for non-primate species are limited in publicly available literature. The provided bioavailability data is from preclinical studies.
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Humanized Mouse Model
This protocol is a generalized summary based on descriptions in the cited literature. Specific details may need to be optimized for individual experimental setups.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Humanization: Irradiate recipient mice to ablate murine hematopoietic stem cells. Subsequently, transplant human fetal liver CD34+ hematopoietic stem cells via intravenous injection. Allow several weeks for engraftment and reconstitution of the human hematopoietic system.
-
Treatment: Prepare this compound in a suitable vehicle for oral gavage. Administer this compound orally to the humanized mice at various dose levels daily for a specified period. Include a vehicle control group.
-
Monitoring: Collect peripheral blood samples at regular intervals (e.g., weekly) via retro-orbital or tail vein bleeding.
-
Analysis: Perform complete blood counts (CBCs) to determine human platelet counts. This can be achieved using flow cytometry with antibodies specific for human platelet markers (e.g., CD41a) to distinguish them from mouse platelets.
-
Endpoint: Evaluate the dose-dependent increase in human platelet counts in this compound-treated mice compared to the vehicle control group.
Visualizations
References
Validation & Comparative
Preclinical Efficacy of Avatrombopag and Eltrombopag in ITP Models: A Comparative Guide
This guide provides a detailed comparison of the preclinical efficacy of two thrombopoietin receptor agonists (TPO-RAs), avatrombopag and eltrombopag (B601689), in models relevant to Immune Thrombocytopenia (ITP). The data presented is compiled from various preclinical studies, offering insights for researchers, scientists, and drug development professionals. It is important to note that direct head-to-head preclinical comparative studies are limited; therefore, this guide synthesizes data from individual studies on each compound.
Mechanism of Action and Signaling Pathways
Both this compound and eltrombopag are orally bioavailable, small-molecule TPO-RAs that bind to and activate the thrombopoietin receptor (TPO-R, also known as c-Mpl), mimicking the effects of endogenous thrombopoietin (TPO) to stimulate platelet production.[1][2] However, they bind to a transmembrane domain of the TPO-R, distinct from the binding site of endogenous TPO.[2][3] This non-competitive binding allows for an additive effect with endogenous TPO in stimulating megakaryopoiesis.[4]
Upon binding to the TPO-R, both drugs induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway activated is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically leading to the phosphorylation of STAT3 and STAT5. Activation of the mitogen-activated protein kinase (MAPK/ERK) pathway has also been demonstrated for both compounds. These signaling events ultimately promote the proliferation and differentiation of megakaryocyte progenitor cells, leading to increased platelet production.
In Vitro Efficacy
The in vitro activity of this compound and eltrombopag has been evaluated in various cell-based assays to determine their potency and effect on megakaryopoiesis.
| Parameter | This compound | Eltrombopag | Reference |
| Cell Line Proliferation (EC50) | 3.3 ± 0.2 nmol/L (human c-Mpl-Ba/F3 cells) | Not specified in similar terms in the provided results. | |
| Megakaryocyte Colony Formation (EC50) | 24.8 ± 7.8 nmol/L (from human CD34+ cells) | 30–300 nM (induced differentiation of bone marrow precursor cells) | |
| Target Cells | Human c-Mpl-Ba/F3 cells, human CD34+ cord blood cells | Primary human CD34+ bone marrow cells, Tpo-dependent cell lines | |
| Signaling Pathway Activation | Phosphorylation of STAT3, STAT5, and ERK | Activation of STAT and MAPK signaling pathways |
Experimental Protocols: In Vitro Assays
-
Cell Proliferation Assay: Human c-Mpl-Ba/F3 cells, which are dependent on TPO-R signaling for growth, are cultured with varying concentrations of the TPO-R agonist. Cell proliferation is measured after a defined incubation period using standard methods like MTT or CellTiter-Glo assays to determine the EC50 value.
-
Megakaryocyte Colony Forming Assay: Human CD34+ hematopoietic stem cells isolated from bone marrow or cord blood are cultured in a semi-solid medium (e.g., methylcellulose) containing various concentrations of the TPO-R agonist. After incubation for 10-14 days, the number of megakaryocyte colonies (identified by morphology or specific markers like CD41) is counted to assess the drug's ability to promote megakaryocyte differentiation.
-
Signal Transduction Assays: TPO-R expressing cells are treated with the agonist for a short period. Cell lysates are then analyzed by Western blotting using antibodies specific for the phosphorylated forms of signaling proteins like STAT5 and ERK to confirm the activation of downstream pathways.
In Vivo Efficacy in Preclinical Models
The in vivo efficacy of this compound and eltrombopag has been demonstrated in animal models, showing their ability to increase platelet counts.
| Parameter | This compound | Eltrombopag | Reference |
| Animal Model | Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice transplanted with human hematopoietic stem cells. | Chimpanzees | |
| Dosing Regimen | Daily oral administration | 10 mg/kg per day for 5 days (orally) | |
| Primary Outcome | Dose-responsive increase in human platelet counts. | Up to 100% increase in platelet numbers. | |
| Species Specificity | Active on human cells. | Active on human and chimpanzee cells. |
Experimental Protocols: In Vivo Models
-
Humanized Mouse Model (for this compound): Immunodeficient mice (e.g., NOD/SCID) are sublethally irradiated and then transplanted with human CD34+ hematopoietic stem cells. After engraftment is confirmed (typically by the presence of human cells in the peripheral blood), the mice are treated orally with this compound or a vehicle control. Human platelet counts in the peripheral blood are monitored over time to assess the efficacy of the drug.
-
Chimpanzee Model (for Eltrombopag): Healthy chimpanzees are administered eltrombopag orally for a defined period. Peripheral blood samples are collected at baseline and at various time points during and after treatment. Platelet counts are measured to determine the thrombopoietic effect of the drug.
Summary and Conclusion
Preclinical data from separate studies indicate that both this compound and eltrombopag are effective TPO-R agonists that stimulate megakaryopoiesis and increase platelet production through the activation of the TPO-R and downstream signaling pathways, primarily the JAK/STAT and MAPK pathways. This compound has demonstrated potent activity in promoting the proliferation of human TPO-R expressing cells and the formation of megakaryocyte colonies from human stem cells in vitro, and has been shown to increase human platelet counts in a humanized mouse model. Similarly, eltrombopag effectively induces the differentiation of human bone marrow progenitor cells and has demonstrated a significant increase in platelet counts in chimpanzees.
While both agents show a clear preclinical proof-of-concept for the treatment of thrombocytopenia, the lack of direct comparative preclinical studies in a standardized ITP model makes a definitive statement on their relative preclinical efficacy challenging. The choice between these agents in a clinical setting may be guided by other factors such as their pharmacokinetic profiles, safety, and patient-specific considerations. Further preclinical head-to-head studies would be beneficial to directly compare the potency and efficacy of these two important therapeutic agents.
References
- 1. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eltrombopag: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Avatrombopag and Romiplostim
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of avatrombopag and romiplostim, two prominent thrombopoietin receptor agonists (TPO-RAs) used in the management of thrombocytopenia. The analysis is based on a comprehensive review of available clinical data, focusing on efficacy, safety, and mechanistic distinctions. While direct preclinical in vivo comparative studies are not extensively available in the public domain, this guide synthesizes the robust clinical evidence to inform research and development decisions.
Mechanism of Action: Distinct Binding, Convergent Pathways
This compound and romiplostim both stimulate platelet production by activating the thrombopoietin receptor (TPO-R), also known as c-Mpl, on megakaryocytes and their precursors.[1][2][3] However, their interaction with the receptor is fundamentally different. Romiplostim, a peptibody, competes with endogenous thrombopoietin (TPO) for binding to the extracellular domain of the TPO-R.[4][5] In contrast, this compound is a small molecule agonist that binds to the transmembrane domain of the TPO-R, a site distinct from the TPO binding site. This non-competitive binding allows for an additive effect with endogenous TPO on platelet production.
Despite these differences in binding, both drugs activate similar downstream signaling pathways crucial for megakaryocyte proliferation and differentiation, including the JAK-STAT, MAPK, and PI3K-Akt pathways. This convergence of signaling ultimately leads to increased platelet counts.
Comparative Efficacy in Clinical Trials
Direct head-to-head clinical trials comparing this compound and romiplostim are limited; however, network meta-analyses and retrospective studies provide valuable insights into their relative efficacy in patients with chronic immune thrombocytopenia (ITP).
A network meta-analysis of seven phase 3 randomized controlled trials (RCTs) in adults with chronic ITP found that this compound was associated with a statistically significant lower incidence of any bleeding events compared to both eltrombopag (B601689) and romiplostim. Another network meta-analysis of 20 clinical trials concluded that this compound was ranked as the best treatment for platelet response.
A multicenter retrospective study of 44 ITP patients who switched from eltrombopag or romiplostim to this compound reported that 93% of patients achieved a platelet response (≥50 x 10⁹/L) and 86% achieved a complete response (≥100 x 10⁹/L) on this compound. The median platelet count significantly increased from 45 x 10⁹/L on the previous TPO-RA to 114 x 10⁹/L on this compound.
| Efficacy Endpoint | This compound | Romiplostim | Supporting Data |
| Platelet Response (≥50 x 10⁹/L) | Ranked highest in network meta-analysis | Effective, but ranked lower than this compound in a network meta-analysis | Network meta-analysis of 20 RCTs |
| Complete Platelet Response (≥100 x 10⁹/L) | Achieved in 86% of patients who switched from other TPO-RAs | Data from switching studies suggest lower median platelet counts compared to subsequent this compound treatment | Retrospective multicenter US study |
| Reduction in Bleeding Events | Statistically significant lower incidence of any bleeding events compared to romiplostim | Higher incidence of any bleeding events compared to this compound in a network meta-analysis | Network meta-analysis of 7 Phase 3 RCTs |
| Durability of Response | Patients maintained a durable response for 84% of their time on treatment after switching from romiplostim | N/A (in switching studies) | Retrospective observational study |
Comparative Safety and Tolerability
The safety profiles of this compound and romiplostim have been evaluated in numerous clinical trials and post-marketing surveillance. A pharmacovigilance study based on the FDA Adverse Event Reporting System (FAERS) analyzed adverse events associated with both drugs.
| Adverse Event Profile | This compound | Romiplostim | Supporting Data |
| Common Adverse Events | Headache, contusion | Headache, dizziness, insomnia, myalgia | Product monographs, clinical trial data |
| Serious Adverse Events | Thromboembolic events | Thromboembolic events, bone marrow reticulin (B1181520) formation | Product monographs, clinical trial data |
| Hepatotoxicity | No boxed warning for hepatotoxicity | Not a primary concern | FAERS data analysis, clinical trials |
| Administration-related | Oral administration, can be taken with food | Subcutaneous injection | Product monographs |
Experimental Protocols: A Look at Clinical Trial Design
As direct preclinical comparative studies are scarce, the methodologies of the clinical trials that form the basis of this comparison serve as the in vivo experimental protocols.
A typical randomized controlled trial comparing this compound and romiplostim would involve the following key elements:
-
Patient Population: Adults with a confirmed diagnosis of chronic ITP and a platelet count below a specified threshold (e.g., <30 x 10⁹/L) who have had an insufficient response to previous treatments.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Dosing and Administration:
-
This compound: Oral administration, typically starting at 20 mg once daily, with dose adjustments based on platelet response to maintain a target range (e.g., 50-150 x 10⁹/L).
-
Romiplostim: Subcutaneous injection, typically starting at 1 mcg/kg once weekly, with dose adjustments based on platelet response.
-
-
Primary Efficacy Endpoint: The cumulative number of weeks of platelet response (platelet count ≥50 x 10⁹/L) without the need for rescue therapy.
-
Secondary Efficacy Endpoints:
-
Platelet response rate at specific time points (e.g., day 8).
-
Proportion of patients achieving a complete response (platelet count ≥100 x 10⁹/L).
-
Reduction in the use of concomitant ITP medications.
-
Incidence of bleeding events.
-
-
Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on thromboembolic events, hepatotoxicity, and bone marrow changes.
Conclusion
This compound and romiplostim are both effective TPO-RAs that stimulate platelet production through the activation of the TPO receptor. While they share downstream signaling pathways, their distinct binding mechanisms and modes of administration may contribute to differences in their clinical profiles. Based on available clinical data, this compound demonstrates a strong efficacy profile, with a high rate of platelet response and a potential advantage in reducing bleeding events compared to romiplostim. The oral administration of this compound without food restrictions also offers a convenience advantage. The choice between these agents in a clinical or research setting will depend on a comprehensive evaluation of their respective efficacy and safety data, as well as patient-specific factors and treatment goals. Further direct comparative studies, both at the preclinical and clinical level, would be valuable to further elucidate the nuances of their in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What data are available to support switching between thrombopoietin receptor agonists in patients with immune thrombocytopenia? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 5. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Second-Generation TPO Receptor Agonists for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of thrombopoietin receptor (TPO-R) agonists, a clear understanding of the comparative performance of available second-generation agents is crucial. This guide provides a detailed, data-driven comparison of four leading second-generation TPO-R agonists: romiplostim, eltrombopag (B601689), avatrombopag, and lusutrombopag (B608699). The information is curated to facilitate informed decisions in research and development settings.
This comprehensive guide delves into the structural and mechanistic differences, preclinical and clinical efficacy, safety profiles, and the underlying signaling pathways of these four agonists. Quantitative data from comparative studies are summarized in structured tables, and detailed experimental protocols for key assays are provided to support the reproducibility of findings.
Overview of Second-Generation TPO Receptor Agonists
Second-generation TPO receptor agonists were developed to overcome the immunogenicity observed with first-generation recombinant human TPO. These agents stimulate thrombopoiesis by activating the TPO receptor (c-Mpl) on megakaryocytes and their precursors, leading to increased platelet production.[1][2][3] While all four agonists target the TPO receptor, they exhibit distinct molecular structures, binding sites, and resulting signaling pathway activation profiles.
Romiplostim is a peptibody, a recombinant fusion protein that competitively binds to the extracellular domain of the TPO receptor, mimicking the action of endogenous TPO.[4] In contrast, eltrombopag , This compound , and lusutrombopag are small, non-peptide molecules that bind to the transmembrane domain of the TPO receptor.[5] This fundamental difference in binding site contributes to variations in their downstream signaling and pharmacological effects.
Comparative Efficacy and Potency
Direct head-to-head preclinical studies comparing all four agonists are limited. However, clinical network meta-analyses and some preclinical studies provide valuable insights into their relative efficacy.
In Vitro Potency
| Agonist | Reported In Vitro Activity | Source |
| Romiplostim | Stimulates megakaryocyte proliferation, but at high concentrations may favor proliferation over maturation and proplatelet formation due to strong AKT activation. | |
| Eltrombopag | Induces proliferation and differentiation of megakaryocytes through activation of STAT, AKT, and ERK pathways. | |
| This compound | Stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. | |
| Lusutrombopag | Interacts with the transmembrane domain of the TPO receptor to stimulate the proliferation and differentiation of megakaryocytes. |
Clinical Efficacy: Platelet Response
Network meta-analyses of randomized controlled trials in patients with immune thrombocytopenia (ITP) and other thrombocytopenic conditions provide comparative clinical efficacy data. It is important to note that these are often indirect comparisons.
| Agonist | Platelet Response (Odds Ratio vs. Placebo) | Source |
| This compound | 36.90 (95% CI: 13.33–102.16) | |
| Lusutrombopag | 19.33 (95% CI: 8.42–44.40) | |
| Eltrombopag | 5.34 (95% CI: 2.50–11.39) to 11.92 (95% CI: 7.43–19.14) | |
| Romiplostim | 3.71 (95% CI: 1.27–10.86) to 17.57 (95% CI: 4.90–63.03) |
A network meta-analysis by Deng et al. (2021) found that this compound and lusutrombopag showed the best platelet response compared to placebo. This compound was significantly more effective than eltrombopag and romiplostim in this analysis. Another meta-analysis in pediatric ITP ranked romiplostim as the most efficacious intervention.
Signaling Pathways and Mechanism of Action
The differential binding of these agonists to the TPO receptor leads to distinct patterns of downstream signaling, primarily through the JAK/STAT and MAPK/ERK pathways.
Figure 1: TPO Receptor Agonist Binding and Downstream Signaling Pathways.
Romiplostim's binding to the extracellular domain is thought to induce a strong activation of the AKT pathway relative to the STAT and ERK pathways, which may favor megakaryocyte proliferation over terminal differentiation at higher concentrations. In contrast, eltrombopag and likely the other transmembrane binders, this compound and lusutrombopag, lead to a more balanced activation of the STAT, AKT, and ERK pathways. This difference in signaling may explain some of the observed variations in their biological effects and clinical outcomes.
Pharmacokinetics and Safety Profiles
The pharmacokinetic properties of these agonists differ significantly, impacting their dosing schedules and routes of administration.
| Parameter | Romiplostim | Eltrombopag | This compound | Lusutrombopag |
| Route of Administration | Subcutaneous injection | Oral | Oral | Oral |
| Half-life | 1-35 days (average 3.5 days) | 21-32 hours | ~19 hours | ~27 hours |
| Metabolism | Reticuloendothelial system | Primarily CYP1A2, CYP2C8 | Primarily CYP2C9, CYP3A4 | Primarily CYP4 enzymes |
| Excretion | - | Feces (59%) | Feces (88%) | Feces (83%) |
| Food Effect | No | Significant (take on an empty stomach) | No | No |
| Hepatotoxicity Warning | No | Yes (Boxed Warning) | No | No |
A pharmacovigilance study based on the FDA Adverse Event Reporting System revealed differences in the safety profiles of romiplostim, eltrombopag, and this compound. Eltrombopag was associated with a higher number of significant specific adverse events, including hepatic issues. Romiplostim was linked to certain hematological adverse events. This compound appeared to have a more favorable safety profile in this analysis, although long-term data is still accumulating.
Experimental Protocols
For researchers aiming to conduct comparative studies, standardized experimental protocols are essential. Below are outlines for key in vitro assays.
In Vitro Megakaryocyte Differentiation from CD34+ Cells
This assay is fundamental for assessing the ability of TPO-R agonists to induce the differentiation of hematopoietic stem cells into mature megakaryocytes.
Figure 2: Experimental Workflow for In Vitro Megakaryocyte Differentiation.
Detailed Methodology:
-
Isolation of CD34+ Cells: Isolate CD34+ hematopoietic stem and progenitor cells from human cord blood or bone marrow using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the isolated CD34+ cells in a serum-free medium supplemented with the TPO receptor agonist of interest at various concentrations. A typical starting cell density is 1 x 10^5 cells/mL.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 10 to 14 days.
-
Analysis of Megakaryocyte Differentiation: At various time points, harvest the cells and stain with fluorescently labeled antibodies against megakaryocyte-specific markers, such as CD41a and CD42b. Analyze the percentage of positive cells using flow cytometry.
-
Ploidy Analysis: To assess megakaryocyte maturation, analyze the DNA content (ploidy) of the CD41a+ cells by staining with a DNA-intercalating dye like propidium iodide and analyzing by flow cytometry.
-
Proplatelet Formation: Mature megakaryocytes can be visualized for proplatelet formation using phase-contrast microscopy. The percentage of megakaryocytes extending proplatelets can be quantified.
TPO Receptor Activation Assay (Luciferase Reporter Assay)
This cell-based assay is used to quantify the activation of the TPO receptor and the downstream JAK/STAT signaling pathway in response to agonist stimulation.
Detailed Methodology:
-
Cell Line: Utilize a reporter cell line that stably expresses the human TPO receptor and contains a luciferase reporter gene under the control of a STAT-responsive promoter.
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Agonist Treatment: Treat the cells with serial dilutions of the TPO receptor agonists (romiplostim, eltrombopag, this compound, lusutrombopag) or a known agonist as a positive control.
-
Incubation: Incubate the plate for a defined period (e.g., 6-24 hours) to allow for receptor activation and luciferase gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Plot the luciferase activity against the agonist concentration and determine the EC₅₀ value for each compound.
Western Blot Analysis of Signaling Pathway Activation
This technique is used to quantitatively assess the phosphorylation and activation of key downstream signaling molecules like STAT and ERK.
Detailed Methodology:
-
Cell Culture and Treatment: Culture a TPO-responsive cell line (e.g., UT-7/TPO) and starve the cells of cytokines for several hours. Stimulate the cells with each TPO receptor agonist for various time points.
-
Protein Extraction: Lyse the cells and collect the total protein lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of STAT3, STAT5, ERK1/2, and AKT. Subsequently, strip the membrane and re-probe with antibodies for the total forms of these proteins to normalize the data.
-
Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the relative levels of phosphorylation for each signaling molecule in response to each agonist.
Conclusion
The second-generation TPO receptor agonists represent a significant advancement in the management of thrombocytopenia. While all four agents effectively stimulate platelet production through the TPO receptor, they exhibit important differences in their molecular structure, binding sites, signaling pathway activation, pharmacokinetics, and clinical efficacy.
For researchers, the choice of agonist for in vitro and in vivo studies will depend on the specific research question. The distinct signaling profiles of romiplostim versus the small molecule agonists provide a valuable tool for dissecting the specific roles of the AKT and STAT/ERK pathways in megakaryopoiesis. The availability of detailed experimental protocols will aid in the design of robust and reproducible studies to further elucidate the comparative biology of these important therapeutic agents. As more direct head-to-head preclinical and long-term clinical data become available, a more definitive ranking of these agonists in terms of their overall performance will emerge.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | Comparative Efficacy and Safety of Thrombopoietin Receptor Agonists in Adults With Thrombocytopenia: A Systematic Review and Network Meta-analysis of Randomized Controlled Trial [frontiersin.org]
- 3. Romiplostim and Eltrombopag in Immune Thrombocytopenia as a Second-Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombopoietin Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
Avatrombopag Versus Placebo in Chemotherapy-Induced Thrombocytopenia: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of avatrombopag, a second-generation thrombopoietin receptor agonist (TPO-RA), and placebo in the context of chemotherapy-induced thrombocytopenia (CIT) research models. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available preclinical and clinical data.
Executive Summary
This compound is an orally administered small molecule that stimulates the thrombopoietin receptor (TPO-R) to increase platelet production.[1] While it has demonstrated efficacy in other thrombocytopenic conditions, its utility in CIT has been a subject of investigation. A pivotal Phase 3 clinical trial (NCT03471078) in patients with non-hematological malignancies did not meet its primary composite endpoint of reducing the need for platelet transfusions or chemotherapy dose modifications compared to placebo.[2][3] However, the study did show that this compound was capable of increasing platelet counts relative to placebo.[3] This guide delves into the available data from both clinical and preclinical research to provide a detailed comparison.
Mechanism of Action
This compound mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor on megakaryocytes and their precursors.[4] This activation stimulates intracellular signaling cascades, primarily the JAK-STAT and MAPK pathways, leading to the proliferation and differentiation of megakaryocyte progenitor cells and a subsequent increase in platelet production.
Preclinical Research Models
Detailed experimental data from preclinical models of chemotherapy-induced thrombocytopenia specifically investigating this compound are limited in publicly available literature. However, the general mechanism and efficacy have been established in other contexts.
In Vitro Models
-
Megakaryocyte Differentiation from CD34+ Cells: In vitro studies have demonstrated that this compound promotes the differentiation of human cord blood CD34+ hematopoietic stem cells into megakaryocytes in a concentration-dependent manner (EC50 25.0 nmol/L). The resulting megakaryocyte colonies are morphologically similar to those generated with recombinant human TPO (rhTPO).
-
Experimental Protocol: While a specific CIT in vitro protocol for this compound is not detailed, a general approach involves culturing CD34+ cells in a serum-free medium supplemented with cytokines such as TPO, SCF, IL-3, and IL-6 to induce megakaryocyte differentiation. To model CIT, chemotherapy agents like carboplatin (B1684641) or gemcitabine (B846) could be introduced to the culture to assess the protective or restorative effects of this compound on megakaryopoiesis.
-
In Vivo Models
-
Humanized Mouse Model: Studies in non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice transplanted with human fetal liver CD34+ cells have shown that oral administration of this compound leads to a dose-dependent increase in human platelet counts. This model confirms the in vivo activity of this compound on human hematopoietic cells.
-
Experimental Workflow:
Workflow for evaluating this compound in a humanized mouse model of CIT.
-
Clinical Trial Data: this compound vs. Placebo in CIT
A key source of comparative data is the Phase 3, randomized, double-blind, placebo-controlled study (NCT03471078) that evaluated the efficacy and safety of this compound in patients with non-hematological cancers (ovarian, lung, or bladder) who had experienced severe CIT.
Study Design and Patient Population
-
Participants: 122 patients were randomized (2:1) to receive either this compound (n=82) or placebo (n=40).
-
Inclusion Criteria: Patients had experienced severe thrombocytopenia (platelet counts <50 x 10⁹/L) during their current chemotherapy regimen, which included agents such as gemcitabine, 5-FU, carboplatin, or cisplatin.
-
Treatment: this compound (60 mg) or placebo was administered orally once daily for 5 days before and 5 days after the subsequent chemotherapy cycle.
Efficacy Outcomes
The study did not meet its composite primary endpoint.
| Endpoint | This compound (n=82) | Placebo (n=40) | p-value |
| Primary Composite Endpoint Responder Rate (ITT Population) | 70% (57/82) | 73% (29/40) | 0.72 |
| Composite endpoint: Proportion of patients not requiring a platelet transfusion, a chemotherapy dose reduction of ≥15%, or a chemotherapy delay of ≥4 days due to thrombocytopenia. | |||
| Primary Composite Endpoint Responder Rate (Per-Protocol Population) | 85% (51/60) | 84% (27/32) | 0.96 |
Data from the NCT03471078 clinical trial.
While the primary endpoint was not met, secondary endpoints related to platelet count recovery suggested some activity for this compound. However, detailed quantitative data for many of these secondary endpoints, directly comparing this compound and placebo with statistical analysis, are not consistently available in the published literature. A separate single-arm study in patients with CIT did show that this compound treatment resulted in a mean platelet count nadir of 57.9 ± 45.3×10⁹/L and a mean time to platelet recovery to ≥100×10⁹/L of 10.2 ± 6.4 days. Another retrospective study in pediatric acute lymphoblastic leukemia patients with CIT showed that the this compound group had a faster median time to platelet recovery to ≥100 x 10⁹/L (8 days vs. 9 days for the control group, p=0.011) and a higher nadir platelet count (p=0.009).
Safety Profile
The safety profile of this compound was found to be comparable to placebo in the NCT03471078 study.
| Adverse Event (Grade 3-4) | This compound (n=82) | Placebo (n=40) |
| Neutropenia | 27% (22/82) | 40% (16/40) |
| Leukopenia | 23% (19/82) | 13% (5/40) |
| Anemia | 20% (16/82) | 23% (9/40) |
| Thrombocytopenia | 20% (16/82) | 35% (14/40) |
| Serious Adverse Events | 18% (15/82) | 20% (8/40) |
Data from the NCT03471078 clinical trial.
Most adverse events were considered unrelated to the study drug, and no treatment-related deaths were reported.
Conclusion
In the context of chemotherapy-induced thrombocytopenia, the currently available evidence presents a nuanced picture of this compound's efficacy. While preclinical studies and some clinical data indicate a clear biological activity in stimulating platelet production, a pivotal Phase 3 clinical trial did not demonstrate a significant benefit over placebo in preventing clinically relevant consequences of CIT, such as the need for platelet transfusions or chemotherapy dose modifications. The safety profile of this compound appears favorable and comparable to placebo in this patient population.
Further research may be warranted to identify specific patient populations with CIT who might derive a greater benefit from this compound treatment. For researchers, the existing data underscores the importance of selecting appropriate endpoints in clinical trials for CIT and highlights the need for more detailed preclinical studies to better understand the potential of TPO-RAs in this setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound for chemotherapy-induced thrombocytopenia in patients with non-haematological malignancies: an international, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sobi announces topline phase 3 data of this compound for the treatment of Chemotherapy-Induced Thrombocytopenia | Sobi [sobi.com]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
Avatrombopag: A Comparative Analysis of Cytokine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of avatrombopag's cross-reactivity with other cytokine receptors, supported by available experimental evidence and detailed methodologies. This compound is a second-generation, orally administered small-molecule thrombopoietin receptor (TPO-R) agonist designed to stimulate platelet production.[1] Its high specificity for the TPO-R is a key characteristic, minimizing off-target effects.[2]
Executive Summary
This compound demonstrates a high degree of selectivity for the human thrombopoietin receptor (TPO-R), also known as c-Mpl.[1] In vitro studies have shown that this compound does not exhibit significant cross-reactivity with other cytokine receptors, such as those for erythropoietin, granulocyte-colony stimulating factor, interleukin-3, and interferon-gamma.[2] This specificity is attributed to its unique binding to the transmembrane domain of the TPO-R, a mechanism that distinguishes it from endogenous thrombopoietin (TPO) and other TPO-R agonists.[1]
TPO-R Signaling Pathway
This compound mimics the action of endogenous TPO by binding to and activating the TPO-R. This binding event induces a conformational change in the receptor, leading to the activation of downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt pathways. These pathways collectively promote the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, ultimately increasing platelet production.
Cross-Reactivity Data
The following table summarizes the known cross-reactivity profile of this compound. The data is primarily based on cell proliferation assays where cell lines dependent on specific cytokines for growth are treated with this compound.
| Cytokine Receptor Family | Representative Receptor | This compound Activity | Reference |
| Thrombopoietin Receptor | TPO-R (c-Mpl) | Agonist | **** |
| Erythropoietin Receptor | EPO-R | No significant activity | |
| Granulocyte Colony-Stimulating Factor Receptor | G-CSF-R | No significant activity | |
| Interleukin-3 Receptor | IL-3R | No significant activity | |
| Interferon-gamma Receptor | IFN-γR | No significant activity |
Experimental Protocols for Cross-Reactivity Assessment
To assess the specificity of a small molecule agonist like this compound, a panel of in vitro assays is typically employed. The following describes a general methodology for evaluating cross-reactivity against other cytokine receptors.
Cell-Based Proliferation Assay
Objective: To determine if this compound can stimulate the proliferation of cell lines that are dependent on cytokines other than TPO for their growth and survival.
Methodology:
-
Cell Line Selection: A panel of hematopoietic cell lines, each engineered to express a specific human cytokine receptor and dependent on the corresponding cytokine for proliferation, is used. Examples include:
-
EPO-R expressing cells (e.g., UT-7/EPO)
-
G-CSF-R expressing cells (e.g., Ba/F3-GCSFR)
-
IL-3R expressing cells (e.g., Ba/F3)
-
A TPO-R expressing cell line (e.g., Ba/F3-hTPO-R) is used as a positive control.
-
-
Cell Culture and Starvation: Cells are cultured in their respective growth media. Prior to the assay, cells are washed and resuspended in a cytokine-free medium for a period to ensure that any subsequent proliferation is due to the tested compound.
-
Compound Treatment: The starved cells are plated in 96-well plates and treated with a range of concentrations of this compound. Positive control wells are treated with the respective cytokine for each cell line, and negative control wells receive vehicle only.
-
Incubation: The plates are incubated for a period sufficient to allow for cell proliferation (typically 48-72 hours).
-
Proliferation Measurement: Cell proliferation is quantified using a standard method, such as the addition of a metabolic indicator dye (e.g., MTT, resazurin) or a luminescent cell viability reagent (e.g., CellTiter-Glo®). The signal, which is proportional to the number of viable cells, is read using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the maximal proliferation induced by the specific cytokine for each cell line. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of this compound for each receptor. A lack of a dose-dependent increase in proliferation indicates no significant agonist activity.
Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound like this compound.
Conclusion
The available evidence strongly indicates that this compound is a highly selective TPO-R agonist with minimal to no cross-reactivity with other tested cytokine receptors. This specificity is a critical attribute, contributing to its favorable safety profile by reducing the potential for off-target effects. For drug development professionals, the methodologies outlined provide a framework for the rigorous assessment of selectivity for novel small-molecule receptor agonists.
References
Evaluating the Synergistic Effects of Avatrombopag with Endogenous Thrombopoietin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of avatrombopag, a second-generation thrombopoietin receptor agonist (TPO-RA), with endogenous thrombopoietin (TPO). It includes a summary of quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: A Dual Agonist Approach
This compound is a small molecule agonist of the TPO receptor (c-Mpl) that stimulates platelet production.[1] Unlike endogenous TPO, which binds to the extracellular domain of the receptor, this compound binds to the transmembrane domain.[2][3] This distinct binding site means that this compound does not compete with endogenous TPO, allowing for a potential synergistic or additive effect on megakaryopoiesis.[4][5] Both this compound and endogenous TPO activate downstream signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the proliferation and differentiation of megakaryocyte progenitor cells and ultimately, platelet production.
Quantitative Data Summary
The synergistic effect of this compound and endogenous TPO has been demonstrated in in-vitro studies. Co-administration of this compound and recombinant human TPO (rhTPO) has been shown to significantly increase megakaryocyte proliferation compared to either agent alone.
| Treatment Group | Megakaryocyte Proliferation Increase | Reference |
| rhTPO alone | Baseline | |
| This compound alone | Concentration-dependent increase | |
| This compound + rhTPO | ~200% greater than rhTPO alone |
Signaling Pathway
The following diagram illustrates the distinct binding sites of endogenous TPO and this compound on the TPO receptor and the subsequent activation of common downstream signaling pathways.
Caption: TPO and this compound Signaling Pathway.
Experimental Protocols
Key Experiment: In Vitro Megakaryocyte Proliferation Assay
This protocol outlines the methodology to assess the synergistic effects of this compound and TPO on the proliferation of megakaryocyte progenitor cells derived from human CD34+ cells.
1. Isolation and Culture of Human CD34+ Cells:
-
Isolate CD34+ hematopoietic stem and progenitor cells from human cord blood or mobilized peripheral blood using immunomagnetic bead separation.
-
Culture the isolated CD34+ cells in a serum-free medium supplemented with cytokines such as stem cell factor (SCF) and Fms-like tyrosine kinase 3 ligand (Flt3L) to promote initial expansion.
2. Megakaryocyte Differentiation and Proliferation Assay:
-
After the initial expansion phase, wash and resuspend the cells in a serum-free medium suitable for megakaryocyte differentiation.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Treat the cells with the following conditions in triplicate:
-
Vehicle control (medium only)
-
Recombinant human TPO (rhTPO) at a suboptimal concentration
-
This compound at a range of concentrations
-
A combination of suboptimal rhTPO and this compound at a range of concentrations
-
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
3. Quantification of Megakaryocyte Proliferation:
-
At the end of the incubation period, quantify the number of megakaryocytes using one of the following methods:
-
Colony-Forming Unit (CFU) Assay: Culture cells in a semi-solid medium (e.g., MegaCult™-C) and count the number of megakaryocyte colonies (CFU-Mk) after 12-16 days. Colonies can be identified by immunostaining for megakaryocyte-specific markers such as CD41a.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers (e.g., CD41a and CD42b) and quantify the percentage and absolute number of megakaryocytes.
-
4. Data Analysis:
-
Compare the number of megakaryocytes in the combination treatment groups to the single-agent and vehicle control groups.
-
A synergistic effect is indicated if the combination of this compound and rhTPO results in a significantly greater number of megakaryocytes than the sum of the effects of each agent alone.
Experimental Workflow
The following diagram outlines the workflow for the in vitro megakaryocyte proliferation assay.
Caption: In Vitro Synergy Assay Workflow.
Conclusion
The available data strongly suggest that this compound acts synergistically with endogenous TPO to stimulate platelet production. This is attributed to their distinct binding sites on the TPO receptor, leading to enhanced downstream signaling. The provided experimental protocol offers a framework for researchers to further investigate and quantify this synergistic relationship, which has significant implications for the clinical application of this compound in the treatment of thrombocytopenia.
References
- 1. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Pan-Myeloid Differentiation of Human Cord Blood Derived CD34+ Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culture of Megakaryocytes from Human Peripheral Blood Mononuclear Cells [bio-protocol.org]
- 5. ebm-journal.org [ebm-journal.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two thrombopoietin receptor agonists (TPO-RAs), avatrombopag and lusutrombopag (B608699), for the treatment of thrombocytopenia in patients with chronic liver disease (CLD) undergoing planned invasive procedures. This document synthesizes findings from key clinical trials to offer an objective overview of their respective mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and protocols.
Mechanism of Action: TPO Receptor Agonism
Both this compound and lusutrombopag are orally bioavailable small-molecule TPO-RAs that mimic the effects of endogenous thrombopoietin (TPO).[1][2][3][4] They bind to the transmembrane domain of the TPO receptor (also known as c-Mpl) on megakaryocytes and their precursors.[1] This binding activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways, stimulating the proliferation and differentiation of megakaryocytes and subsequently increasing platelet production. This compound has been shown to have an additive effect with endogenous TPO on platelet production.
Figure 1: TPO Receptor Agonist Signaling Pathway.
Clinical Efficacy Comparison
The primary efficacy endpoint in the pivotal phase 3 trials for both drugs was the proportion of patients who did not require a platelet transfusion or rescue procedure for bleeding following a scheduled invasive procedure.
This compound Efficacy Data (ADAPT-1 & ADAPT-2 Trials)
The efficacy of this compound was evaluated in two identically designed, multicenter, randomized, double-blind, placebo-controlled phase 3 trials (ADAPT-1 and ADAPT-2). Patients were stratified by baseline platelet counts: <40x10⁹/L (receiving 60 mg this compound daily for 5 days) and 40 to <50x10⁹/L (receiving 40 mg this compound daily for 5 days).
| Endpoint | ADAPT-1 | ADAPT-2 |
| Primary Endpoint: Proportion of Patients Avoiding Platelet Transfusion or Rescue Procedure | ||
| This compound 60 mg | 65.6% | 68.6% |
| Placebo (for 60 mg group) | 22.9% | 34.9% |
| P-value | <0.0001 | <0.001 |
| This compound 40 mg | 88.1% | 87.9% |
| Placebo (for 40 mg group) | 38.2% | 33.3% |
| P-value | <0.0001 | <0.001 |
Table 1: Primary Efficacy Outcomes from the ADAPT-1 and ADAPT-2 trials for this compound.
Lusutrombopag Efficacy Data (L-PLUS 1 & L-PLUS 2 Trials)
The efficacy of lusutrombopag was assessed in two phase 3, randomized, double-blind, placebo-controlled trials (L-PLUS 1 and L-PLUS 2). Patients with baseline platelet counts <50x10⁹/L received lusutrombopag 3 mg or placebo once daily for up to 7 days.
| Endpoint | L-PLUS 1 | L-PLUS 2 |
| Primary Endpoint: Proportion of Patients Avoiding Platelet Transfusion or Rescue Procedure | ||
| Lusutrombopag 3 mg | 79.2% | 64.8% |
| Placebo | 12.5% | 29.0% |
| P-value | <0.0001 | <0.0001 |
| Secondary Endpoint: Proportion of Responders | ||
| Lusutrombopag 3 mg | 77.1% | 74/108 (68.5%) |
| Placebo | 6.3% | 31/107 (29.0%) |
| P-value | <0.0001 | <0.0001 |
Table 2: Efficacy Outcomes from the L-PLUS 1 and L-PLUS 2 trials for Lusutrombopag.
A network meta-analysis of randomized controlled trials suggested that while both this compound and lusutrombopag were superior to placebo, there was no significant difference observed between this compound and lusutrombopag in terms of platelet response. However, the same analysis suggested that lusutrombopag might be associated with a lower risk of bleeding events compared to this compound.
Safety and Tolerability
Both this compound and lusutrombopag were generally well-tolerated in clinical trials. The incidence of adverse events was similar between the treatment and placebo groups for both drugs.
| Adverse Event Profile | This compound (ADAPT-1 & ADAPT-2) | Lusutrombopag (L-PLUS 2) |
| Most Common Adverse Events | Headache, fatigue, gastrointestinal toxicities. | Headache. |
| Incidence of Adverse Events | Similar to placebo. | 47.7% vs 48.6% for placebo. |
| Thromboembolic Events | TPO-RAs have been associated with thrombotic and thromboembolic complications. Portal venous thrombosis has been reported. | Two patients (one in each group) had a thrombotic event in L-PLUS 1. |
Table 3: Comparative Safety Profiles.
Notably, unlike some other TPO-RAs, this compound does not have dietary restrictions and has not been associated with significant hepatotoxicity.
Experimental Protocols
The pivotal trials for both drugs followed a similar design structure, as outlined below.
This compound (ADAPT-1 and ADAPT-2) Study Design
-
Study Design: Two identically designed, multicenter, randomized, double-blind, placebo-controlled phase 3 trials.
-
Patient Population: Adults with chronic liver disease and severe thrombocytopenia (platelet count <50x10⁹/L) scheduled to undergo a procedure.
-
Intervention: Patients were randomized 2:1 to receive either this compound or placebo orally once daily for 5 days. The dosage was dependent on baseline platelet count:
-
Baseline <40x10⁹/L: 60 mg this compound.
-
Baseline 40 to <50x10⁹/L: 40 mg this compound.
-
-
Primary Endpoint: The proportion of patients not requiring a platelet transfusion or rescue procedure for bleeding up to 7 days after the scheduled procedure.
Lusutrombopag (L-PLUS 2) Study Design
-
Study Design: A global, phase 3, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with chronic liver disease and a baseline platelet count <50x10⁹/L scheduled for an invasive procedure.
-
Intervention: Patients were randomized to receive either 3 mg of lusutrombopag or a matching placebo orally once daily for up to 7 days. The procedure was scheduled to take place 2 to 7 days after the last dose.
-
Primary Endpoint: Avoidance of pre-procedure platelet transfusion and rescue therapy for bleeding.
-
Key Secondary Endpoint: The number of days platelet counts were ≥50x10⁹/L.
Figure 2: Generalized Clinical Trial Workflow.
Conclusion
Both this compound and lusutrombopag have demonstrated significant efficacy and acceptable safety in increasing platelet counts and reducing the need for platelet transfusions in patients with chronic liver disease-associated thrombocytopenia undergoing invasive procedures. While both drugs act via the same TPO-receptor agonism pathway, differences in dosing schedules and patient stratification in their respective pivotal trials should be considered when comparing outcomes. A systematic review and network meta-analysis found no significant difference in platelet response between the two agents, though lusutrombopag showed a trend towards a better safety profile concerning bleeding events. Ultimately, the choice between these agents may depend on factors such as baseline platelet count, local availability, and cost-effectiveness. A direct head-to-head clinical trial would be beneficial to definitively establish the comparative efficacy and safety of these two important therapeutic options.
References
Comparative Efficacy and Safety of TPO-RAs in Immune Thrombocytopenia: A Network Meta-Analysis Review
A detailed comparison of thrombopoietin receptor agonists (TPO-RAs), including avatrombopag, for the treatment of Immune Thrombocytopenia (ITP) reveals variations in efficacy and safety profiles among the available agents. Network meta-analyses, which allow for simultaneous comparison of multiple treatments, provide valuable insights for researchers, scientists, and drug development professionals in the absence of extensive head-to-head clinical trials.
Thrombopoietin receptor agonists are a class of drugs that stimulate platelet production and are a cornerstone of second-line treatment for ITP.[1][2] The currently approved TPO-RAs include this compound, eltrombopag, romiplostim, and hetrombopag (B607937).[1][3] These agents work by binding to and activating the TPO receptor, which stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet counts.[4]
Efficacy Comparison
Network meta-analyses consistently demonstrate that TPO-RAs are superior to placebo in improving platelet response in adult patients with ITP. However, the magnitude of this effect varies between the different agents.
One network meta-analysis of 20 clinical trials with 2,207 patients found that this compound and lusutrombopag (B608699) were the most effective in terms of platelet response. This compound was ranked as the best treatment for achieving platelet response, with a surface under the cumulative ranking curve (SUCRA) value of 96.9. Another analysis that included 14 randomized controlled trials (RCTs) involving 1,454 patients, however, suggested that romiplostim was the most effective, followed by this compound, hetrombopag, and eltrombopag.
A separate Bayesian network meta-analysis of seven phase 3 RCTs reported that this compound was associated with statistically significant improvements in durable platelet response compared to placebo. This analysis also found that this compound significantly reduced the incidence of any bleeding events compared to placebo, eltrombopag, and romiplostim.
Table 1: Summary of Efficacy Outcomes from a Network Meta-Analysis
| Outcome | This compound vs. Placebo (OR, 95% CI) | Romiplostim vs. Placebo (OR, 95% CI) | Eltrombopag vs. Placebo (OR, 95% CI) |
| Platelet Response | 36.90 (13.33–102.16) | 3.71 (1.27–10.86) | 11.92 (7.43–19.14) |
OR: Odds Ratio; CI: Confidence Interval. Data extracted from Liu et al. (2021).
Safety Profile
The safety profiles of the different TPO-RAs are a critical consideration in treatment selection. While generally well-tolerated, there are some differences in adverse event rates.
In one network meta-analysis, no significant differences were observed in the safety profiles of this compound, romiplostim, eltrombopag, and hetrombopag compared to placebo. However, when ranked by SUCRA, this compound had the highest safety ranking. Conversely, another analysis noted that the risk of adverse events and bleeding was higher in patients treated with this compound.
A key safety concern with TPO-RAs is the risk of thrombotic events. A disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database identified deep vein thrombosis as the most frequently reported preferred term for both romiplostim and this compound.
Table 2: Summary of Safety Outcomes from a Network Meta-Analysis
| Outcome | This compound vs. Eltrombopag (IRR, 95% CrI) | This compound vs. Romiplostim (IRR, 95% CrI) |
| Any Bleeding Events | 0.38 (0.19, 0.75) | 0.38 (0.17, 0.86) |
IRR: Incidence Rate Ratio; CrI: Credible Interval. Data extracted from Wojciechowski et al. (2021).
Experimental Protocols
Network meta-analyses synthesize data from multiple studies to compare treatments. The general methodology involves several key steps:
-
Systematic Literature Search: A comprehensive search of databases like Medline, PubMed, Embase, and the Cochrane Library is conducted to identify relevant randomized controlled trials.
-
Study Selection: Inclusion and exclusion criteria are predefined to select studies for the analysis. Typically, these are RCTs involving adult patients with ITP treated with TPO-RAs.
-
Data Extraction: Key data points on study design, patient characteristics, interventions, and outcomes (both efficacy and safety) are extracted from the selected studies.
-
Statistical Analysis: A network of evidence is constructed to visualize the direct and indirect comparisons between treatments. A random-effects network meta-analysis is then performed, often within a Bayesian framework, to calculate pooled effect estimates such as odds ratios or incidence rate ratios.
Visualizing the Data
To better understand the relationships and processes involved, the following diagrams illustrate the TPO-RA signaling pathway and the workflow of a network meta-analysis.
References
- 1. Frontiers | Efficacy and safety and analysis of thrombopoietin receptor agonists for the treatment of immune thrombocytopenia in adults: analysis of a systematic review and network meta-analysis of randomized controlled trials and results of real-world safety data [frontiersin.org]
- 2. Efficacy and Safety of this compound in Patients with Chronic Immune Thrombocytopenia: A Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. frontiersin.org [frontiersin.org]
Avatrombopag vs. Recombinant Thrombopoietin: A Comparative Analysis of Platelet Activation
A detailed guide for researchers and drug development professionals on the differential effects of avatrombopag and recombinant thrombopoietin on platelet activation, supported by experimental data and methodologies.
In the realm of thrombopoietin receptor agonists (TPO-RAs), both this compound, a second-generation small molecule agonist, and recombinant human thrombopoietin (rhTPO) are pivotal in stimulating platelet production. However, their nuanced effects on platelet activation present a critical area of investigation for therapeutic development and clinical application. This guide provides a comprehensive comparison of their performance concerning platelet activation, drawing upon available experimental evidence.
Executive Summary
Experimental data indicates a significant divergence in the effects of this compound and rhTPO on platelet activation. While both effectively increase platelet counts by stimulating the TPO receptor, this compound has been shown to do so without a concurrent increase in platelet activation or reactivity. In contrast, rhTPO, while not a direct platelet agonist, has been observed to lower the activation threshold of platelets, thereby "priming" them to respond more readily to other agonists. This distinction is crucial for understanding the safety and efficacy profiles of these two agents.
Comparative Data on Platelet Activation
The following table summarizes the key quantitative findings from studies evaluating the impact of this compound and rhTPO on platelet activation markers.
| Parameter | This compound | Recombinant TPO (rhTPO) | Source |
| Platelet Aggregation | Does not induce platelet aggregation. | Does not directly cause platelet aggregation but upregulates ADP-induced aggregation.[1] | [1] |
| In Vivo Platelet Activation | No significant increase in circulating activated platelets (P-selectin, activated GPIIb-IIIa).[2][3] | Data not available in the provided search results. | [2] |
| In Vitro Platelet Reactivity | No increase in platelet reactivity to ADP and thrombin receptor-activating peptide (TRAP). | Lowers the threshold for platelet aggregation to weak agonists like ADP by about 50%. | |
| Alpha-Granule Secretion | Data not available. | Upregulates thrombin-induced alpha-granule secretion. |
Signaling Pathways and Mechanism of Action
Both this compound and rhTPO exert their primary effect through the thrombopoietin receptor (c-Mpl), initiating downstream signaling cascades that promote megakaryocyte proliferation and differentiation. However, their binding sites on the receptor differ, which may account for their differential effects on platelet activation. This compound, a small molecule agonist, binds to the transmembrane domain of the TPO receptor. In contrast, rhTPO, a glycoprotein (B1211001), binds to the extracellular domain.
This divergence in binding may lead to distinct conformational changes in the receptor, potentially influencing downstream signaling in mature platelets, which also express the TPO receptor. The primary signaling pathways activated by both agonists include the JAK-STAT, MAPK, and PI3K-Akt pathways.
Experimental Protocols
The assessment of platelet activation is conducted through a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the comparison.
Whole Blood Flow Cytometry for In Vivo Platelet Activation
This method is particularly advantageous for analyzing thrombocytopenic blood samples.
-
Objective: To measure the levels of circulating activated platelets.
-
Method:
-
Whole blood is collected from patients treated with either this compound or a placebo.
-
Aliquots of whole blood are incubated with fluorochrome-conjugated monoclonal antibodies specific for platelet activation markers, such as P-selectin (CD62P) and the activated form of the glycoprotein IIb-IIIa complex.
-
Following incubation, the samples are fixed to stabilize the antibody binding.
-
The samples are then analyzed using a flow cytometer to identify the platelet population and quantify the percentage of platelets expressing the activation markers.
-
-
Key Parameters Measured:
-
Percentage of P-selectin positive platelets.
-
Mean fluorescence intensity of activated GPIIb-IIIa.
-
Platelet Aggregometry
This "gold standard" technique assesses the ability of platelets to aggregate in response to various agonists.
-
Objective: To determine the effect of this compound or rhTPO on platelet aggregation in response to known agonists.
-
Method:
-
Platelet-rich plasma (PRP) is prepared from whole blood by centrifugation.
-
The PRP is placed in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP.
-
The change in light transmission is recorded over time to generate an aggregation curve.
-
-
Key Parameters Measured:
-
Maximum percentage of aggregation.
-
Slope of the aggregation curve (rate of aggregation).
-
Concentration of agonist required for 50% aggregation (EC50).
-
Conclusion
The available evidence strongly suggests that this compound does not induce platelet activation, a characteristic that distinguishes it from rhTPO, which has been shown to sensitize platelets to other agonists. This difference is likely attributable to their distinct binding mechanisms to the TPO receptor. For researchers and drug developers, this comparative analysis underscores the importance of evaluating not only the thrombopoietic efficacy of TPO-RAs but also their potential to modulate platelet function. Further head-to-head studies with standardized assays would be beneficial to fully elucidate the clinical implications of these findings.
References
- 1. Modulation of platelet activation in vitro by thrombopoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increases platelet count but not platelet activation in patients with thrombocytopenia resulting from liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Avatrombopag: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of avatrombopag is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with established safety protocols and regulatory requirements.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-impermeable gloves.[1] Gloves must be inspected prior to use.[2] |
| Eye/Face Protection | Tightly fitting safety goggles or glasses with side-shields.[2] |
| Body Protection | Wear suitable protective clothing. For significant handling, fire/flame resistant and impervious clothing is recommended.[2] |
| Respiratory Protection | If dust formation is possible, use a NIOSH-approved respirator. Ensure adequate ventilation.[1] |
Handle this compound in a well-ventilated area and avoid the formation of dust and aerosols. Use non-sparking tools to prevent ignition sources.
II. Step-by-Step Disposal Procedure for this compound Waste
The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. Adherence to local, state, and federal regulations is mandatory.
-
Collection and Segregation:
-
Collect waste this compound and any material that has come into contact with it (e.g., contaminated labware, PPE) in a suitable, closed, and clearly labeled container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Engage a Licensed Disposal Company:
-
Excess and expired this compound must be offered to a licensed hazardous material disposal company.
-
The material can be disposed of by removal to a licensed chemical destruction plant.
-
-
Controlled Incineration:
-
An alternative disposal method is controlled incineration equipped with an afterburner and flue gas scrubbing.
-
-
Environmental Precautions:
-
Crucially, do not discharge this compound into sewer systems.
-
Prevent the chemical from entering drains, as discharge into the environment must be avoided.
-
Do not contaminate water, foodstuffs, animal feed, or seeds with this compound through storage or disposal.
-
III. Management of Spills and Contaminated Materials
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Immediate Action:
-
Evacuate personnel from the immediate spill area.
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
-
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.
-
Use spark-proof tools and explosion-proof equipment for cleanup.
-
Collect the spilled material and place it in a suitable, closed container for disposal.
-
-
Disposal of Cleanup Waste:
-
Adhered or collected material from a spill should be promptly disposed of in accordance with appropriate laws and regulations.
-
IV. Disposal of Contaminated Packaging
Properly manage packaging that has contained this compound to prevent residual contamination.
-
Non-combustible Packaging: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.
-
Alternative for Non-combustible Packaging: The packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
Combustible Packaging: Controlled incineration with flue gas scrubbing is a possible disposal method for combustible packaging materials.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste and packaging.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Avatrombopag
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Avatrombopag, a small-molecule thrombopoietin receptor agonist. Adherence to these protocols is critical for minimizing exposure risk and ensuring operational integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-layered approach to personal protection and engineering controls is essential to minimize exposure. The following table summarizes the recommended controls and personal protective equipment.
| Control Type | Recommendation | Citation |
| Engineering Controls | Handle in a well-ventilated place. Ensure adequate ventilation. Provide an accessible safety shower and eye wash station. | [1][2] |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1][2][3] |
| Hand Protection | Wear chemical-impermeable gloves that have been inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Wash and dry hands after handling. | |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. | |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For firefighting or in case of inadequate ventilation, wear a self-contained breathing apparatus. |
It is important to note that currently, no specific occupational exposure limits have been established for this compound.
Procedural Guidance for Safe Handling and Disposal
The following workflow provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
First Aid Measures
In the event of exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure | Citation |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Experimental Protocols
The safety data sheets and handling guides reviewed do not contain detailed methodologies for specific experiments involving this compound. For experimental protocols, researchers should consult peer-reviewed scientific literature and established institutional guidelines.
Disposal Plan
Unused this compound and contaminated waste must be disposed of in accordance with local, state, and federal regulations. Collect and arrange for disposal in suitable and closed containers. Prevent the chemical from entering drains, as its discharge into the environment must be avoided. In Australia, any unused medicine or waste material should be taken to a local pharmacy for disposal. For specific institutional guidelines, consult your organization's environmental health and safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
